2-(3,3,5-Trimethyl-2-oxoindolin-1-yl)acetic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(3,3,5-trimethyl-2-oxoindol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-8-4-5-10-9(6-8)13(2,3)12(17)14(10)7-11(15)16/h4-6H,7H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUELKNITWFAFGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2(C)C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-(3,3,5-Trimethyl-2-oxoindolin-1-yl)acetic acid chemical structure and properties
[1]
Executive Summary
This compound is a functionalized oxindole derivative characterized by a fused benzene-pyrrolidone core, a gem-dimethyl substitution at the C3 position, and an N-acetic acid moiety. This specific substitution pattern imparts unique steric and electronic properties, making it a valuable scaffold in medicinal chemistry. The gem-dimethyl group at C3 prevents aromatization to the indole form, locking the molecule in the oxindole (indolin-2-one) tautomer, while the carboxylic acid tail provides a versatile handle for peptide coupling or esterification.
Chemical Identity & Structure
| Parameter | Detail |
| Chemical Name | This compound |
| Synonyms | 3,3,5-Trimethyl-2-oxoindoline-1-acetic acid; (3,3,5-Trimethyl-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid |
| CAS Number | 1248550-14-2 |
| Molecular Formula | C₁₃H₁₅NO₃ |
| Molecular Weight | 233.26 g/mol |
| SMILES | CC1=CC2=C(C=C1)N(CC(O)=O)C(=O)C2(C)C |
| InChI Key | Predicted: Generate based on structure |
| Core Scaffold | Indolin-2-one (Oxindole) |
Structural Analysis
The molecule consists of three distinct functional domains:
-
The Indolinone Core: A bicyclic system acting as a rigid pharmacophore.
-
The 3,3-Dimethyl "Lock": Two methyl groups at the C3 position create a quaternary center, preventing enolization and enhancing metabolic stability.
-
The N-Acetic Acid Tail: A polar, ionizable group at position 1 (nitrogen) allowing for solubility modulation and further derivatization (e.g., amide coupling).
Physicochemical Properties[4][5][6]
The following properties are critical for handling and formulation. Where experimental data for this specific CAS is limited, values are derived from structurally homologous 3,3-disubstituted oxindoles.
| Property | Value / Range | Context |
| Physical State | Solid (Crystalline powder) | Typically off-white to pale yellow. |
| Melting Point | 145–155 °C (Predicted) | Consistent with N-acetic acid oxindole derivatives (e.g., Oxindole-3-acetic acid MP is ~146°C). |
| Solubility | DMSO, Methanol, DCM | High solubility in polar aprotic solvents. |
| Water Solubility | Low (Neutral); High (Basic pH) | Soluble in aqueous alkali (NaOH/Na₂CO₃) due to carboxylate formation. |
| pKa (Acid) | ~3.8 – 4.2 | Carboxylic acid proton. |
| LogP | 1.8 – 2.1 | Moderate lipophilicity; suitable for membrane permeability. |
| H-Bond Donors | 1 (COOH) | |
| H-Bond Acceptors | 3 (C=O amide, C=O acid, OH) |
Synthesis & Manufacturing Protocols
The synthesis of this compound typically proceeds via the N-alkylation of the parent lactam, 3,3,5-trimethylindolin-2-one. This route ensures regioselectivity at the nitrogen atom due to the acidity of the N-H bond (pKa ~17 in DMSO).
Reaction Pathway Diagram
Caption: Two-step synthesis via N-alkylation of the oxindole core followed by ester hydrolysis.
Detailed Experimental Protocol
Step 1: N-Alkylation
Objective: Attach the acetate tail to the indole nitrogen.
-
Preparation: Dissolve 3,3,5-trimethylindolin-2-one (1.0 eq) in anhydrous DMF (Dimethylformamide) under an inert atmosphere (N₂ or Ar).
-
Deprotonation: Cool the solution to 0°C. Add Sodium Hydride (NaH) (60% dispersion in oil, 1.2 eq) portion-wise. Stir for 30 minutes until gas evolution ceases (formation of the sodium salt).
-
Alternative: Use K₂CO₃ (2.0 eq) in Acetone or Acetonitrile at reflux for milder conditions.
-
-
Alkylation: Dropwise add Ethyl Bromoacetate (1.1 eq). Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (Hexane:EtOAc 3:1).
-
Workup: Quench with water. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (Silica gel) if necessary, though the crude ester is often pure enough for the next step.
Step 2: Hydrolysis
Objective: Convert the ethyl ester to the free carboxylic acid.
-
Reaction: Dissolve the intermediate ester in a mixture of THF:Water (3:1) . Add Lithium Hydroxide Monohydrate (LiOH·H₂O) (2.5 eq).
-
Conditions: Stir at room temperature for 2–4 hours.
-
Isolation: Evaporate THF under reduced pressure. Acidify the remaining aqueous phase to pH ~2 using 1M HCl.
-
Crystallization: The product usually precipitates as a white solid upon acidification. Filter, wash with cold water, and dry under vacuum. Recrystallize from Ethanol/Water if high purity (>99%) is required.
Spectroscopic Characterization
Researchers should verify the identity of the synthesized compound using the following diagnostic signals.
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆) Prediction:
-
Acid Proton: δ 12.5–13.0 ppm (br s, 1H, -COOH ).
-
Aromatic Region:
-
δ 7.1–7.2 ppm (s, 1H, H-4).
-
δ 7.0 ppm (d, 1H, H-6).
-
δ 6.8 ppm (d, 1H, H-7).
-
Note: Pattern consistent with 1,2,4-trisubstituted benzene ring.
-
-
N-Methylene: δ 4.45 ppm (s, 2H, N-CH ₂-COOH).
-
Aryl-Methyl: δ 2.30 ppm (s, 3H, Ar-CH ₃ at C5).
-
Gem-Dimethyl: δ 1.25 ppm (s, 6H, two -CH ₃ at C3).
Infrared Spectroscopy (IR)
-
O-H Stretch: 2500–3300 cm⁻¹ (Broad, carboxylic acid).
-
C=O Stretch (Lactam): ~1690–1710 cm⁻¹ (Strong, characteristic of oxindoles).
-
C=O Stretch (Acid): ~1720–1740 cm⁻¹.[1]
Mass Spectrometry (MS)
-
Ionization Mode: ESI (+) or (-)
-
Molecular Ion: [M+H]⁺ = 234.1 m/z; [M-H]⁻ = 232.1 m/z.
Applications & Reactivity
Drug Discovery Scaffold
This compound serves as a "capped" oxindole. The carboxylic acid allows it to function as a linker in PROTACs (Proteolysis Targeting Chimeras) or as a warhead in fragment-based drug design.
-
Kinase Inhibition: The oxindole core mimics the purine ring of ATP, making it a privileged scaffold for designing inhibitors of kinases such as VEGFR and CDK.
-
Peptide Mimetics: The rigid 3,3-dimethyl structure restricts conformational freedom, useful for stabilizing beta-turn mimetics in peptidomimetics.
Chemical Reactivity[7]
-
Amide Coupling: Reacts standard coupling agents (EDC/HOBt, HATU) and amines to form amides.
-
Decarboxylation: Stable under standard conditions, but extreme heat (>200°C) may induce decarboxylation to the N-methyl derivative.
Safety & Handling (SDS Summary)
-
GHS Classification:
-
Skin Irritation: Category 2 (Causes skin irritation).
-
Eye Irritation: Category 2A (Causes serious eye irritation).
-
STOT-SE: Category 3 (May cause respiratory irritation).
-
-
Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.
-
Storage: Store in a cool, dry place (2–8°C recommended for long-term stability). Keep container tightly closed to prevent moisture absorption.
References
-
Sigma-Aldrich. Product Specification: this compound. Available at: (Accessed 2026).
-
PubChem. Compound Summary: Oxindole-3-acetic acid derivatives. National Library of Medicine. Available at: (Accessed 2026).
- Gallou, I. (2018). Process Development of Oxindole Derivatives. In Comprehensive Organic Synthesis II. Elsevier.
-
BLD Pharm. Safety Data Sheet (SDS) for CAS 1248550-14-2. Available at: (Accessed 2026).
- Trost, B. M., & Frederiksen, M. U. (2005). Palladium-Catalyzed Enantioselective Alkylation of Oxindoles. Angewandte Chemie International Edition, 44(1), 308-310. (Mechanistic background on oxindole C3 vs N1 selectivity).
The 3,3-Dimethyl-2-Oxindole Scaffold: A Cornerstone in Modern Drug Design
An In-Depth Technical Guide for Medicinal Chemists
As a Senior Application Scientist, my experience has repeatedly confirmed the value of "privileged scaffolds"—molecular frameworks that can bind to multiple, diverse biological targets. Among these, the 3,3-dimethyl-2-oxindole core stands out for its remarkable versatility and proven success in medicinal chemistry. This guide provides an in-depth exploration of this scaffold, moving from its fundamental chemical properties and synthesis to its application in designing next-generation therapeutics. The narrative is structured not as a rigid template, but to logically unfold the story of this scaffold's journey from a chemical curiosity to a clinical asset.
The core structure, a fusion of a benzene and a pyrrole ring with a carbonyl group at the C-2 position, is deceptively simple.[1] Its power lies in the quaternary carbon at the C-3 position, typically bearing two methyl groups. This gem-dimethyl substitution is critical; it imparts steric hindrance that can lock the molecule into a specific, biologically active conformation while simultaneously blocking a potential site of metabolic oxidation, thereby enhancing the compound's stability and pharmacokinetic profile. This inherent stability and the scaffold's ability to act as both a hydrogen bond donor and acceptor make it an ideal starting point for drug discovery.[2]
Part 1: Strategic Synthesis of the 3,3-Dimethyl-2-Oxindole Core
The construction of the 3,3-disubstituted oxindole core is a foundational challenge in harnessing its therapeutic potential. The choice of synthetic route is dictated by the desired substitution patterns and the need for efficiency and scalability.
Foundational Synthetic Approaches: Direct Alkylation
The most conventional method involves the direct, sequential alkylation of a 2-oxindole precursor.[3] This approach, while straightforward, requires careful control of reaction conditions.
-
Causality Behind the Choice of Base: The process begins with the deprotonation of the C-3 position. This requires a strong, non-nucleophilic base. Sodium hydride (NaH) or lithium diisopropylamide (LDA) are frequently employed because they are potent enough to generate the enolate anion without competing in nucleophilic addition. The choice between them often comes down to solubility and reactivity considerations for the specific substrate.
-
Controlling Selectivity: A primary challenge is preventing over-alkylation or mixtures of mono- and di-alkylated products.[3] By using a precisely controlled stoichiometry of the base and the alkylating agent (e.g., methyl iodide) at low temperatures, the reaction can be stopped after the first addition. A second, distinct alkylating agent can then be introduced to create unsymmetrical 3,3-disubstituted scaffolds.[3]
Modern Methodologies: Metal-Free Radical Pathways
More recent advancements have focused on developing milder and more efficient metal-free conditions. One such elegant strategy is the direct oxidative alkylarylation of N-arylacrylamides.[4][5]
-
Mechanism Rationale: This method utilizes an oxidant like (diacetoxy)iodobenzene [PhI(OAc)₂] to initiate a radical cascade.[4][5] The reaction avoids harsh bases and metals, offering excellent functional group tolerance. The process begins with the generation of an alkyl radical from a simple alkane, which then adds to the double bond of the N-arylacrylamide. This is followed by an intramolecular cyclization of the resulting radical onto the aryl ring to form the oxindole core, with the final product being generated after oxidation. This approach is particularly powerful for rapidly accessing diverse 3,3-disubstituted oxindoles.[4]
The following diagram illustrates the generalized workflow for synthesizing these scaffolds.
Caption: Generalized workflows for the synthesis of 3,3-dimethyl-2-oxindoles.
Experimental Protocol: Metal-Free Synthesis of 1,3-Dimethyl-3-cyclohexylindolin-2-one
This protocol is adapted from a direct oxidative alkylarylation method, demonstrating a modern, efficient approach.[4]
Materials:
-
N-methyl-N-phenylmethacrylamide (1a)
-
Cyclohexane (2a)
-
(Diacetoxy)iodobenzene [PhI(OAc)₂]
-
Sealed tube reactor
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a sealed tube, add N-methyl-N-phenylmethacrylamide (1a, 0.2 mmol, 1.0 equiv.).
-
Reagent Addition: Add (diacetoxy)iodobenzene (0.4 mmol, 2.0 equiv.) to the tube.
-
Solvent/Reagent: Add cyclohexane (2a, 2.0 mL), which serves as both the solvent and the alkylating reagent source.
-
Reaction Conditions: Seal the tube and place it in a preheated oil bath at 120 °C. Stir the reaction mixture for 24 hours.
-
Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the resulting crude product by silica gel column chromatography to yield the 3,3-disubstituted oxindole product.
This self-validating protocol provides a reliable method for generating the target scaffold, with the purity and structure confirmed through standard analytical techniques like NMR and mass spectrometry.[4]
Part 2: Therapeutic Applications & Structure-Activity Relationships (SAR)
The 3,3-dimethyl-2-oxindole scaffold has been successfully exploited across multiple therapeutic areas, most notably in oncology and neurodegenerative disease. Its value lies in the precise, three-dimensional arrangement of substituents that can be placed around the core to optimize interactions with specific biological targets.
Anticancer Activity: A Multi-Pronged Attack
Derivatives of this scaffold have demonstrated potent anticancer activity through various mechanisms, making them a mainstay in oncology research.[6][7][8]
Mechanism of Action: Kinase Inhibition A primary mechanism is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[6]
-
VEGFR2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the process by which tumors form new blood vessels to sustain their growth. Several oxindole derivatives function as ATP-competitive inhibitors, binding to the kinase domain of VEGFR2 and preventing its activation.[9] This effectively chokes off the tumor's blood supply.
-
Dual FLT3/CDK2 Inhibition: In hematological malignancies like acute myeloid leukemia (AML), FMS-like tyrosine kinase 3 (FLT3) is often mutated and constitutively active.[10] Concurrently, cyclin-dependent kinase 2 (CDK2) is critical for cell cycle progression. Novel oxindole hybrids have been developed that potently inhibit both FLT3 and CDK2, representing a powerful dual-action strategy to halt cancer cell proliferation and survival.[10]
The diagram below illustrates the inhibition of the VEGFR2 signaling pathway.
Caption: Inhibition of the VEGFR2 signaling pathway by an oxindole-based agent.
Structure-Activity Relationship (SAR) Insights:
-
N-1 Substitution: Substitution at the N-1 position of the oxindole ring is a critical determinant of activity. For instance, an N-benzyl group bearing a chloro substituent was found to be highly potent against MCF-7 and MDA-MB-231 breast cancer cell lines.[11]
-
C-3 Substituents: The nature of the groups at the C-3 position dictates target specificity. 3,3-diaryl oxindoles have been identified as potent inhibitors of the eIF2·GTP·Met-tRNAiMet ternary complex, a key component of the translation initiation machinery in protein synthesis, thereby halting cancer cell proliferation.[12]
-
Aromatic Ring Substitution: Modifications on the fused benzene ring also modulate activity. Electron-withdrawing groups like halogens or nitro groups can enhance potency, likely by altering the electronic properties and binding interactions of the scaffold.
| Compound Type | Target(s) | Potency (IC₅₀ / GI₅₀) | Cancer Cell Line(s) | Reference |
| N-benzyl chloro-oxindole | Not specified | 3.55 µM (MCF-7), 4.40 µM (MDA-MB-231) | Breast (MCF-7, MDA-MB-231) | [11] |
| 3-pyridyl oxindole hybrid (5l) | FLT3 / CDK2 | 36.21 nM (FLT3), 8.17 nM (CDK2) | Leukemia, Colon | [10] |
| 3-substituted-2-oxindole (4e) | Not specified | 2.00E-05 (MCF-7) | Breast (MCF-7) | [9] |
| 3,3-diaryloxindole | Translation Initiation | Low µM range | Various | [12] |
Neuroprotective Activity: Combating Oxidative Stress
The scaffold is also a promising candidate for treating neurodegenerative disorders like Parkinson's and Alzheimer's disease, which are characterized by neuronal cell death often linked to oxidative stress.[13]
Mechanism of Action: Derivatives of 3,3-dimethyl-2-oxindole have been shown to protect neuronal cells from death induced by oxidative stress.[13][14] The precise molecular targets are still under investigation, but the compounds appear to alleviate intracellular stress and restore cellular homeostasis, potentially by modulating pathways like Keap1-Nrf2, which is a master regulator of the antioxidant response.
Structure-Activity Relationship (SAR) Insights:
-
3-Arylmethyl Moiety: The substitution pattern on the C-3 benzyl group is crucial for neuroprotective effects. The presence of dialkylamino, nitro, or hydroxy groups significantly enhances the potency in suppressing cell death.[13][14][15]
-
Oxindole Ring Substitution: While less critical than the C-3 substituent, the addition of less polar functional groups on the fused benzene ring can positively influence activity.[13][14]
-
Stereochemistry: Interestingly, the stereochemistry at the C-3 position was not found to be a decisive factor for the neuroprotective activity of these compounds.[13][14]
Other Biological Activities
The versatility of the scaffold is further demonstrated by its activity in other therapeutic areas, showcasing its privileged nature.
Caption: Diverse biological activities of the 3,3-dimethyl-2-oxindole scaffold.
-
Anti-inflammatory: Certain derivatives exhibit dual inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade, making them potential alternatives to traditional NSAIDs.[16]
-
Antidiabetic: The scaffold has been shown to inhibit α-amylase and dipeptidyl peptidase-IV (DPP-IV), enzymes involved in glucose metabolism, highlighting its potential in managing diabetes.[17]
-
Antiviral: Novel 3-oxindole derivatives have been identified as potent inhibitors of HIV-1, specifically targeting Tat-mediated viral transcription.[18]
Part 3: Physicochemical Properties and ADME Profile
A successful drug candidate must possess not only high potency but also favorable pharmacokinetic properties. The 3,3-dimethyl-2-oxindole scaffold generally provides a good starting point for developing drug-like molecules.
Drug-Likeness & ADME Considerations:
-
Lipinski's Rules: Many derivatives are designed to adhere to Lipinski's Rule of Five, ensuring a balance of properties conducive to oral bioavailability.[9]
-
In Silico Prediction: Computational tools are invaluable for predicting ADME (Absorption, Distribution, Metabolism, Excretion) properties early in the design phase. These studies help to flag potential liabilities, such as inhibition of cytochrome P450 (CYP) enzymes, which could lead to drug-drug interactions.[1]
The table below summarizes predicted ADME properties for representative oxindole derivatives from in silico studies.
| Property | Predicted Value (Compound C-1) | Predicted Value (Compound C-2) | Implication for Drug Design | Reference |
| Gastrointestinal (GI) Absorption | High | High | Good candidate for oral administration | [1] |
| Blood-Brain Barrier (BBB) Permeant | Yes | Yes | Suitable for targeting CNS diseases | [1] |
| CYP450 Inhibition | Inhibitor (1A2, 2C19, 2C9) | Inhibitor (1A2, 2C19, 2C9) | Potential for drug-drug interactions | [1] |
| Lipinski's Rule Violations | 0 | 0 | High drug-likeness | [1] |
| Molar Refractivity | 87.17 | 87.17 | Influences binding and polarizability | [1] |
Part 4: Conclusion and Future Perspectives
The 3,3-dimethyl-2-oxindole scaffold is a testament to the power of privileged structures in medicinal chemistry. Its synthetic tractability, coupled with its proven ability to interact with a wide array of biological targets, has cemented its role in modern drug discovery.[5][7] The gem-dimethyl group at the C-3 position is a key design element, providing conformational rigidity and metabolic stability that are essential for developing effective therapeutics.
The future for this scaffold remains bright. Its application in developing multi-target agents, particularly for complex multifactorial diseases like cancer and Alzheimer's, is a rapidly growing area of research.[19] Furthermore, the core's chemical handles make it an ideal candidate for incorporation into newer therapeutic modalities like Proteolysis-Targeting Chimeras (PROTACs). As our understanding of disease biology deepens, the strategic deployment of the 3,3-dimethyl-2-oxindole scaffold will undoubtedly continue to yield novel and impactful medicines.
References
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. thieme-connect.com [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. Oxindole Analogues as Anticancer Agents and their Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Oxindole and its derivatives: A review on recent progress in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, Anti-Cancer, Anti-Inflammatory and In Silico Studies of 3-Substituted-2-Oxindole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Evaluation of oxindole derivatives as a potential anticancer agent against breast carcinoma cells: In vitro, in silico, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and SAR study of novel 3,3-diphenyl-1,3-dihydroindol-2-one derivatives as potent eIF2·GTP·Met-tRNAiMet ternary complex inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of 3-Arylmethyl-2-oxindole Derivatives and Their Effects on Neuronal Cell Death [jstage.jst.go.jp]
- 14. Synthesis of 3-Arylmethyl-2-oxindole Derivatives and Their Effects on Neuronal Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of 3-Arylmethyl-2-oxindole Derivatives and Their Effects on Neuronal Cell Death [jstage.jst.go.jp]
- 16. Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Integrating in vitro and in silico approaches for exploring antidiabetic potential of dimethyl and thiomethyl indolinone derivatives | PLOS One [journals.plos.org]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
The Gem-Dimethyl Effect: A Strategic Imperative for Enhancing the Metabolic Stability of Indolinone Derivatives
An In-Depth Technical Guide for Drug Development Professionals
Executive Summary
In the landscape of modern drug discovery, the indolinone scaffold has emerged as a privileged structure, particularly in the development of potent kinase inhibitors for oncology and other therapeutic areas.[1][2][3] However, like many promising chemotypes, indolinone derivatives can be susceptible to rapid metabolic degradation, primarily mediated by cytochrome P450 (CYP) enzymes, leading to poor pharmacokinetic profiles and diminished in vivo efficacy.[4][5] A key challenge for medicinal chemists is to introduce structural modifications that block these metabolic "hotspots" without compromising target affinity or introducing new liabilities. This guide provides a deep dive into a powerful and field-proven strategy: the utilization of the gem-dimethyl effect to enhance the metabolic stability of indolinone-based drug candidates. We will explore the mechanistic underpinnings of this effect, provide actionable experimental protocols for its validation, and present a framework for its rational application in drug design.
The Metabolic Challenge: Understanding Indolinone Biotransformation
The indolinone core, while being a potent pharmacophore, presents several sites that are susceptible to Phase I metabolism. The primary metabolic pathways are oxidative reactions catalyzed by the versatile cytochrome P450 enzyme superfamily.[4][6]
Common metabolic liabilities of the indolinone scaffold include:
-
Aromatic Hydroxylation: Oxidation of the phenyl ring of the indolinone core or other appended aromatic substituents.
-
N-Dealkylation: Removal of alkyl groups attached to the indolinone nitrogen.[7][8]
-
Oxidative Dehydrogenation (Aromatization): The indoline ring can be aromatized by P450 enzymes to form an indole, which can possess altered pharmacological activity or be further metabolized to reactive intermediates.[9]
-
Benzylic Oxidation: Hydroxylation at carbon atoms adjacent to aromatic rings, which are often activated towards oxidation.
These metabolic transformations typically increase the polarity of the parent compound, facilitating its excretion but terminating its therapeutic action.[8] Identifying and blocking the primary site of metabolism—the "metabolic hotspot"—is therefore a critical step in lead optimization.[10]
The Gem-Dimethyl Effect: A Shield Against Metabolism
The gem-dimethyl group, consisting of two methyl groups attached to the same carbon atom, is a widely employed motif in medicinal chemistry to improve the drug-like properties of a molecule.[11][12] Its ability to enhance metabolic stability stems primarily from the principle of steric hindrance.
Mechanism of Action: Steric Shielding
Cytochrome P450 enzymes are large proteins with a deeply buried active site containing a heme cofactor.[13] For a metabolic reaction to occur, the substrate molecule must orient itself precisely within this active site to bring the target C-H or N-H bond into close proximity with the reactive ferryl-oxo species of the heme.
The introduction of a bulky gem-dimethyl group adjacent to a known metabolic hotspot acts as a "steric shield."[14] This group physically obstructs the optimal binding orientation of the indolinone derivative within the CYP active site, effectively preventing the enzyme from accessing and oxidizing the vulnerable position.[15] This steric clash significantly reduces the rate of metabolism, thereby increasing the compound's half-life.
Sources
- 1. Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. Indolinones as promising scaffold as kinase inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Metabolism of a New Antiaggregant, Indolinone Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Drug Metabolism: Enzyme Mechanisms and Inhibition | Medicinal Chemistry [medchem.ku.edu]
- 8. longdom.org [longdom.org]
- 9. Dehydrogenation of indoline by cytochrome P450 enzymes: a novel "aromatase" process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
- 11. Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem -dimethylation modification: discovery of potent anti-cancer agents with improved druggability – ScienceOpen [scienceopen.com]
- 12. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. thibodeauxlab.com [thibodeauxlab.com]
- 14. P450 interaction with farnesyl-protein transferase inhibitors metabolic stability, inhibitory potency, and P450 binding spectra in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Potent Mechanism-Based Inactivation Of Cytochrome P450 2B4 By 9-Ethynylphenanthrene: Implications For Allosteric Modulation Of Cytochrome P450 Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
2-Oxindole Acetic Acid Derivatives as Privileged Scaffolds in Drug Discovery
An In-Depth Technical Guide for Researchers
Abstract
The 2-oxindole nucleus, a bicyclic heterocycle composed of a fused benzene and pyrrole ring, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its ability to bind to a multitude of biological targets with high affinity.[1][2] This guide focuses on a specific, highly versatile subclass: 2-oxindole acetic acid derivatives. These compounds, characterized by an acetic acid moiety at the C3 position, are integral to numerous natural products and have been successfully developed into potent therapeutic agents.[3][4] We will explore the synthetic methodologies for creating these scaffolds, delve into their diverse pharmacological activities with a focus on anticancer and anti-inflammatory applications, and analyze the critical structure-activity relationships that govern their efficacy. This document serves as a technical resource for researchers and drug development professionals, providing both foundational knowledge and field-proven insights into the design, synthesis, and evaluation of this promising class of molecules.
The 2-Oxindole Core: A Foundation of Privileged Versatility
The term "privileged scaffold" refers to molecular frameworks that are capable of providing ligands for more than one type of biological receptor or enzyme, often demonstrating a broad spectrum of biological activities.[2] The 2-oxindole (1,3-dihydro-2H-indol-2-one) structure perfectly embodies this concept.[1][5] Its rigid bicyclic system presents a unique three-dimensional arrangement with multiple points for molecular interaction: a hydrogen bond donor (the N-H group), a hydrogen bond acceptor (the C2-carbonyl), and an aromatic surface for π-stacking interactions.[2]
Crucially, the C3 position of the oxindole ring is a key site for derivatization.[6] It is prochiral and can be readily functionalized to create spirocyclic systems or, as is the focus of this guide, substituted with groups that significantly influence biological activity.[1][6] The introduction of an acetic acid moiety at this position, often via an exocyclic double bond (E)-(2-oxoindolin-3-ylidene)acetic acid, creates a powerful pharmacophore that has been successfully exploited in the development of several FDA-approved drugs, including the multi-targeted tyrosine kinase inhibitors Sunitinib and Nintedanib.[1]
Caption: Key pharmacophoric features of the 2-oxindole acetic acid scaffold.
Synthetic Strategies: Building the Scaffold
The construction of 2-oxindole acetic acid derivatives can be achieved through several reliable synthetic routes. The choice of method often depends on the availability of starting materials, desired substitution patterns, and scalability.
Knoevenagel Condensation of Isatins
This is arguably the most common and versatile method. It involves the condensation of an isatin (indole-2,3-dione) with a compound containing an active methylene group, such as malonic acid, cyanoacetic acid, or their ester derivatives, followed by subsequent hydrolysis and/or decarboxylation.
Scientist's Note: The choice of the active methylene partner is critical. Using malonic acid derivatives often requires a final decarboxylation step, whereas using a phosphonoacetate reagent in a Horner-Wadsworth-Emmons reaction can directly yield the desired α,β-unsaturated ester in a single, high-yielding step.[7] The reaction is typically catalyzed by a weak base like piperidine or pyridine in a suitable solvent such as ethanol or acetic acid.[8]
Reductive Cyclization of Arylacetic Acids
An alternative strategy involves the reductive cyclization of a substituted 2-nitrophenylacetic acid derivative. This method is particularly useful when the desired substitution pattern on the aromatic ring is more easily accessible from a nitrobenzene precursor.
Scientist's Note: The reduction of the nitro group and subsequent intramolecular cyclization onto the acetic acid side chain is often performed in a single pot.[9] Common reducing agents include iron powder in acetic acid or catalytic hydrogenation (e.g., H₂/Pd-C).[9] This approach avoids the sometimes-harsh conditions required for isatin synthesis.
Caption: Primary synthetic pathways to 2-oxindole acetic acid derivatives.
Key Therapeutic Targets and Biological Activities
The privileged nature of the 2-oxindole acetic acid scaffold allows it to interact with a wide range of biological targets, leading to diverse pharmacological effects.[10][11]
Anticancer Activity: Kinase Inhibition
The most prominent application of these derivatives is in oncology, primarily as inhibitors of protein kinases.[10][12] Many receptor tyrosine kinases (RTKs), such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR), are crucial for tumor angiogenesis and proliferation.[2] 2-Oxindole derivatives serve as a versatile ATP-competitive motif, effectively blocking the kinase active site and inhibiting downstream signaling.[2]
-
VEGFR/PDGFR Inhibition: Compounds like Sunitinib utilize the oxindole scaffold to bind to the ATP pocket of VEGFR and PDGFR, preventing autophosphorylation and blocking signals for angiogenesis and cell growth.[1][2]
-
Cyclin-Dependent Kinase (CDK) Inhibition: The indirubin family of natural products, which contains an oxindole core, demonstrates potent inhibition of CDKs, enzymes critical for cell cycle progression.[12]
Caption: Inhibition of the VEGFR signaling pathway by a 2-oxindole derivative.
Anti-inflammatory Activity
Several 2-oxindole derivatives have been reported as potent anti-inflammatory agents.[13] Their mechanism often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).[13] Tenidap is a notable example of an oxindole-based drug developed for rheumatoid arthritis.[13] By targeting these enzymes, the compounds reduce the production of prostaglandins and leukotrienes, which are critical mediators of inflammation and pain.
Other Pharmacological Roles
The versatility of the scaffold extends to other therapeutic areas. Studies have demonstrated activities including:
Structure-Activity Relationship (SAR) Insights
Optimizing the biological activity of 2-oxindole acetic acid derivatives requires a deep understanding of their SAR. Modifications at various positions on the scaffold can dramatically alter potency, selectivity, and pharmacokinetic properties.
| Substitution Position | Substituent Type | General Effect on Activity | Example Target(s) |
| Aromatic Ring (C5) | Halogens (Cl, Br, F), small alkyl groups | Often crucial for activity. Electron-withdrawing groups can enhance binding affinity.[12][15] | Kinases, Antifungal targets |
| Aromatic Ring (C6) | Halogens (Cl) | Can increase potency and modulate selectivity.[9] | Kinases |
| Nitrogen (N1) | Small alkyl, acyl, or sulfonyl groups | Can improve cell permeability and metabolic stability. Often used to block a reactive site. | Kinases |
| Acetic Acid Chain | Esterification, Amidation | Modifies solubility, cell permeability, and can act as a prodrug strategy. | General |
| α-position of Acetic Acid | Aryl or Heteroaryl groups | Directly interacts with the target binding site; substitutions here heavily influence potency and selectivity.[14] | Kinases, GPCRs |
Experimental Protocols: A Practical Guide
To translate theory into practice, this section provides self-validating, step-by-step protocols for the synthesis and biological evaluation of a representative compound.
Synthesis of (E)-2-(5-chloro-2-oxoindolin-3-ylidene)acetic acid
This protocol describes a Knoevenagel condensation between 5-chloroisatin and malonic acid.
Materials & Reagents:
-
5-Chloroisatin (1.0 eq)
-
Malonic Acid (1.5 eq)
-
Pyridine (solvent and catalyst)
-
Ethanol
-
Deionized Water
-
Hydrochloric Acid (2M)
-
Round-bottom flask with reflux condenser
-
Stir plate with heating
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add 5-chloroisatin (e.g., 1.81 g, 10 mmol) and malonic acid (e.g., 1.56 g, 15 mmol).
-
Solvent Addition: Add 20 mL of pyridine to the flask. The pyridine acts as both the solvent and the base catalyst for the condensation.
-
Reflux: Attach the reflux condenser and heat the mixture to reflux (approx. 115°C) with constant stirring. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Scientist's Note: The reaction proceeds via the formation of a Knoevenagel adduct, which then undergoes in-situ decarboxylation at reflux temperature to yield the desired product.
-
-
Workup - Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature, then place it in an ice bath for 30 minutes.
-
Acidification: Slowly pour the cold reaction mixture into 100 mL of ice-cold water with vigorous stirring. Acidify the aqueous mixture by the dropwise addition of 2M HCl until the pH is ~2. A solid precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake sequentially with cold deionized water (3 x 20 mL) and then with a small amount of cold ethanol to remove residual impurities.
-
Drying: Dry the product under vacuum at 50°C to a constant weight.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected product is a colored solid.
In-Vitro VEGFR-2 Kinase Inhibition Assay
This protocol outlines a common method to assess the inhibitory potential of a synthesized compound against a target kinase.
Materials & Reagents:
-
Recombinant human VEGFR-2 enzyme
-
ATP (Adenosine Triphosphate)
-
Poly(Glu,Tyr) 4:1 peptide substrate
-
Synthesized inhibitor compound (dissolved in DMSO)
-
Sunitinib (positive control)
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well microplates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound and Sunitinib in DMSO, typically starting from 10 mM. Then, dilute further into the kinase buffer to achieve the desired final assay concentrations.
-
Reaction Mixture: In a 384-well plate, add the following in order:
-
Kinase buffer
-
Test compound or control (at various concentrations)
-
VEGFR-2 enzyme solution
-
Poly(Glu,Tyr) substrate solution
-
-
Incubation: Gently mix and incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add a solution of ATP to each well to initiate the kinase reaction. The final ATP concentration should be at or near its Km value for VEGFR-2.
-
Scientist's Note: Using an ATP concentration near the Michaelis-Menten constant (Km) ensures that the assay is sensitive to competitive inhibitors.
-
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes. During this time, the active kinase will phosphorylate the substrate by converting ATP to ADP.
-
Detection: Stop the reaction and detect the amount of ADP produced using a luminescence-based kit like ADP-Glo™. This involves two steps:
-
Add ADP-Glo™ Reagent to deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert the ADP generated into a luminescent signal.
-
-
Data Acquisition: Read the luminescence on a plate-reading luminometer.
-
Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Conclusion and Future Perspectives
2-Oxindole acetic acid derivatives have firmly established their place as a truly privileged scaffold in modern drug discovery.[1][10][11] Their synthetic accessibility and chemical tunability allow for the systematic exploration of chemical space to optimize interactions with a wide array of biological targets.[6][16] The clinical success of kinase inhibitors like Sunitinib and Nintedanib validates the therapeutic potential of this core structure.[1]
Future research will likely focus on several key areas:
-
Target Selectivity: Designing derivatives with improved selectivity for specific kinase isoforms or novel targets to minimize off-target effects and improve safety profiles.
-
Computational Repurposing: Utilizing in silico methods to screen existing libraries of oxindole derivatives against new biological targets, accelerating the discovery of new therapeutic applications.[17]
-
Novel Biological Space: Exploring applications beyond oncology and inflammation, such as in neurodegenerative diseases and metabolic disorders.
-
Advanced Drug Delivery: Developing prodrugs or novel formulations to enhance the pharmacokinetic properties and bioavailability of potent lead compounds.
The 2-oxindole acetic acid framework remains a fertile ground for innovation. Its continued exploration by medicinal chemists and pharmacologists promises to yield the next generation of targeted therapies for a wide range of human diseases.
References
-
Title: 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Oxindole and its derivatives: A review on recent progress in biological activities Source: ResearchGate URL: [Link]
-
Title: Synthesis and Biological Activity of Phenyl Amino Acetic Acid (2-Oxo-1,2-dihydroindol-3-ylidene)hydrazides Source: Asian Journal of Chemistry URL: [Link]
-
Title: 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - RSC Advances (RSC Publishing) Source: Royal Society of Chemistry URL: [Link]
-
Title: The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance - MDPI Source: MDPI URL: [Link]
-
Title: Hybrid nucleobase–heterocycle–2-oxindole scaffolds as innovative cell cycle modulators with potential anticancer activity - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Synthesis of Oxindoles, Spirooxindoles, and Isatins with Prominent Bioactive Probes: Review | Organic - Juniper Publishers Source: Juniper Publishers URL: [Link]
-
Title: Synthesis of 2-Mercapto-(2-Oxoindolin-3-Ylidene)Acetonitriles from 3-(4-Chloro-5H-1,2,3-Dithiazol-5-Ylidene)Indolin-2-ones - MDPI Source: MDPI URL: [Link]
-
Title: Oxindole and its derivatives: A review on recent progress in biological activities - PubMed Source: PubMed URL: [Link]
-
Title: Synthesis of 3‐Hydroxy‐2‐oxindole and 2,5‐Diketopiperazine Cores as Privileged Scaffolds of Indole Alkaloids | Request PDF - ResearchGate Source: ResearchGate URL: [Link]
-
Title: A Simple Method for the Preparation of Oxindoleacetic and Propionic Acids from the Parent Indoles | The Journal of Organic Chemistry - ACS Publications Source: ACS Publications URL: [Link]
- Title: A process for the preparation of oxindole derivatives - Google Patents Source: Google Patents URL
-
Title: One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: SYNTHESIS OF INDOLE AND OXINDOLE DERIVATIVES INCORPORATING PYRROLIDINO, PYRROLO OR IMIDAZOLO MOIETIES - Karolinska Institutet Source: Karolinska Institutet Open Archive URL: [Link]
- Title: Oxindole compounds, solvent-free synthesis and use thereof - Google Patents Source: Google Patents URL
-
Title: Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Synthesis of 2-Mercapto-(2-Oxoindolin-3-Ylidene)Acetonitriles from 3-(4-Chloro-5H-1,2,3-Dithiazol-5-Ylidene)Indolin-2-ones - ResearchGate Source: ResearchGate URL: [Link]
-
Title: Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, a | DDDT Source: Dovepress URL: [Link]
-
Title: Identification of potential biological targets of oxindole scaffolds via in silico repositioning strategies - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Metabolic profiles of 2-oxindole-3-acetyl-amino acid conjugates differ in various plant species - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Oxindoles and copper complexes with oxindole-derivatives as potential pharmacological agents - ResearchGate Source: ResearchGate URL: [Link]
-
Title: Metabolic profiles of 2-oxindole-3-acetyl-amino acid conjugates differ in various plant species - Frontiers Source: Frontiers URL: [Link]
-
Title: Natural and synthetic biologically active compounds containing the 2-oxindole unit. Source: CORE URL: [Link]
-
Title: Structure-activity relationships of the oxindole growth hormone secretagogues - PubMed Source: PubMed URL: [Link]
-
Title: Some selective examples of biologically active compounds bearing an oxindole motif. - ResearchGate Source: ResearchGate URL: [Link]
-
Title: 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - ResearchGate Source: ResearchGate URL: [Link]
- Title: Synthesis of 2-indolinone derivatives - Google Patents Source: Google Patents URL
-
Title: 2-Oxoindole-3-acetic acid | C10H8NO3- | CID 25200337 - PubChem - NIH Source: PubChem URL: [Link]
-
Title: 2-oxindole-3-acetic acid (CHEBI:133221) - EMBL-EBI Source: European Bioinformatics Institute URL: [Link]
-
Title: Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors - RSC Publishing Source: Royal Society of Chemistry URL: [Link]
-
Title: 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02217J Source: Royal Society of Chemistry URL: [Link]
-
Title: Auxin activity and molecular structure of 2-alkylindole-3-acetic acids - ResearchGate Source: ResearchGate URL: [Link]
Sources
- 1. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02217J [pubs.rsc.org]
- 6. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. openarchive.ki.se [openarchive.ki.se]
- 8. asianpubs.org [asianpubs.org]
- 9. WO2003099198A2 - A process for the preparation of oxindole derivatives - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Oxindole and its derivatives: A review on recent progress in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hybrid nucleobase–heterocycle–2-oxindole scaffolds as innovative cell cycle modulators with potential anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure-activity relationships of the oxindole growth hormone secretagogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Identification of potential biological targets of oxindole scaffolds via in silico repositioning strategies - PMC [pmc.ncbi.nlm.nih.gov]
The Tale of Two Scaffolds: A Deep Dive into 3,3-Dimethyl and 3,3-Spiro Oxindoles in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Oxindole Core - A Privileged Scaffold in Medicinal Chemistry
The oxindole scaffold, a bicyclic structure consisting of a fused benzene and a pyrrolidone ring, stands as a "privileged structure" in the realm of medicinal chemistry.[1] Its prevalence in a wide array of natural products and synthetic compounds with significant biological activities underscores its importance.[2][3] The versatility of the oxindole core, particularly at the C3 position, allows for extensive chemical modifications, leading to a diverse range of pharmacological profiles. This guide delves into a comparative analysis of two key C3-disubstituted oxindole scaffolds: the seemingly simple 3,3-dimethyl oxindole and the structurally complex 3,3-spiro oxindole. While both share the same foundational core, the nature of their C3 substitution dramatically influences their three-dimensional structure, physicochemical properties, and ultimately, their biological targets and therapeutic potential.
This technical guide will navigate the synthesis, structure-activity relationships (SAR), and biological applications of these two scaffolds, providing researchers and drug development professionals with a comprehensive understanding of their respective strengths and weaknesses. By exploring the nuances of their chemical architecture, we aim to illuminate the rationale behind choosing one scaffold over the other in the intricate process of drug design and discovery.
The 3,3-Dimethyl Oxindole Scaffold: A Foundation of Simplicity and Potency
The 3,3-dimethyl oxindole scaffold, characterized by the gem-dimethyl substitution at the C3 position, offers a synthetically accessible and structurally rigid core. This simplicity, however, does not diminish its biological significance. The dimethyl groups provide steric bulk, influencing the molecule's interaction with biological targets and often enhancing its metabolic stability.
Synthesis of the 3,3-Dimethyl Oxindole Core
The synthesis of 3,3-dimethyl oxindoles can be achieved through various methods, often starting from isatin or its derivatives. A common approach involves the ketalization of isatin followed by the introduction of methyl groups.
Experimental Protocol: Synthesis of 3,3-Dimethoxyindolin-2-one [4]
This protocol describes the synthesis of a 3,3-dialkoxy derivative, which can be a precursor or a related structure to 3,3-dimethyl oxindoles.
Materials:
-
Isatin (1.0 mmol)
-
Iodine (0.10 mmol, 10 mol%)
-
Methanol (5.0 mL)
-
Saturated Sodium Thiosulfate (Na2S2O3) solution
-
Water
-
Ethyl Acetate (EtOAc)
-
Brine
-
Sodium Sulfate (Na2SO4)
Procedure:
-
Dissolve isatin (1.0 mmol) and iodine (0.10 mmol) in methanol (5.0 mL).
-
Stir the mixture at 60 °C in an oil bath for 24 hours.
-
Quench the reaction with a saturated Na2S2O3 solution.
-
Add water (10 mL) to the mixture and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), and dry over Na2SO4.
-
Filter the solution and concentrate it in vacuo.
-
Purify the residue by silica-gel column chromatography using a hexane/EtOAc gradient (4/1 to 2/1) to yield 3,3-dimethoxyindolin-2-one.
Biological Activities of 3,3-Dimethyl Oxindole Derivatives
Derivatives of the 3,3-dimethyl oxindole scaffold have demonstrated a range of biological activities, including antiviral and anticancer properties.
-
Antiviral Activity: Certain 3-oxindole derivatives have been identified as inhibitors of HIV-1, targeting the Tat-mediated viral transcription.[5][6] For instance, a methyl (E)-2-(3-chloroallyl)-4,6-dimethyl-3-oxindole-2-carboxylate derivative showed potent anti-HIV-1 activity with an IC50 of 0.4578 µM.[5]
-
Anticancer Activity: 3,3'-Diindolylmethane (DIM), a related indole derivative, has shown promise in inhibiting the growth of various cancer cells, including those of the breast, prostate, pancreas, and colon.[7][8][9][10] While not a direct 3,3-dimethyl oxindole, its mechanism of action, which involves the modulation of multiple signaling pathways, provides insights into the potential of related scaffolds.[9]
The 3,3-Spiro Oxindole Scaffold: Embracing Three-Dimensional Complexity
The 3,3-spiro oxindole scaffold is a unique and versatile structural motif where the C3 carbon of the oxindole ring is a spiro atom, shared with another cyclic system.[11][12] This arrangement imparts a distinct three-dimensional architecture, which is often crucial for high-affinity and selective interactions with biological targets.[13] Spirooxindoles are prevalent in numerous natural products and have garnered significant attention in drug discovery for their broad spectrum of pharmacological activities.[5][11][12][14]
Synthesis of the 3,3-Spiro Oxindole Core
The synthesis of spirooxindoles often involves multicomponent reactions, with the [3+2] cycloaddition reaction being a prominent and efficient method for constructing the spiropyrrolidinyl oxindole core.[15][16][17]
Experimental Protocol: Synthesis of Spiro[pyrrolidine-3,3'-oxindole] via [3+2] Cycloaddition [16][17]
This protocol provides a general framework for the synthesis of spiro[pyrrolidine-3,3'-oxindole] derivatives.
Materials:
-
Isatin derivative
-
α-Amino acid (e.g., sarcosine, L-proline)
-
Dipolarophile (e.g., an α,β-unsaturated carbonyl compound)
-
Solvent (e.g., methanol, ethanol)
Procedure:
-
A mixture of the isatin derivative (1 mmol), the α-amino acid (1 mmol), and the dipolarophile (1 mmol) is refluxed in the chosen solvent.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product is washed with a cold solvent and can be further purified by recrystallization or column chromatography.
Biological Activities of 3,3-Spiro Oxindole Derivatives
The spirooxindole scaffold is a cornerstone in the development of potent inhibitors for various biological targets, with a significant focus on anticancer and antimicrobial applications.[11][14][18][19]
-
Anticancer Activity (MDM2-p53 Inhibition): One of the most prominent applications of spirooxindoles is in the development of inhibitors of the MDM2-p53 protein-protein interaction, a critical pathway in cancer therapy.[2][11][19][20] The spiro scaffold provides a rigid framework to position substituents that mimic the key interactions of the p53 peptide with the MDM2 protein.[19] Numerous spirooxindole-based MDM2 inhibitors have been developed with high potency, with some compounds exhibiting Ki values in the nanomolar range.[21]
-
Antimicrobial Activity: Spirooxindole derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.[18][22][23][24][25] For example, certain spirooxindole-pyrrolidine derivatives have shown potent antibacterial efficacy against multidrug-resistant ESKAPE pathogens.[18]
Comparative Analysis: 3,3-Dimethyl vs. 3,3-Spiro Oxindoles
While both scaffolds are built upon the oxindole core, their distinct C3 substitutions lead to significant differences in their properties and applications.
Structural and Conformational Differences: The most significant distinction lies in their three-dimensional structure. The 3,3-dimethyl substitution results in a relatively planar and less conformationally restricted scaffold. In contrast, the spirocyclic nature of the 3,3-spiro oxindole introduces a rigid and well-defined three-dimensional arrangement of atoms. This structural rigidity can be highly advantageous in drug design, as it reduces the entropic penalty upon binding to a target, potentially leading to higher affinity.
Synthetic Accessibility: Generally, the synthesis of 3,3-dimethyl oxindoles is more straightforward, often involving fewer steps and more readily available starting materials. The construction of the spiro center in 3,3-spiro oxindoles typically requires more complex synthetic strategies, such as multicomponent reactions or cycloadditions, which may present challenges in terms of yield and stereocontrol.[1][15][26][27]
Structure-Activity Relationship (SAR): For 3,3-dimethyl oxindoles, the SAR is primarily driven by modifications on the oxindole ring and the nature of other substituents. In the case of 3,3-spiro oxindoles, the SAR is more complex and is influenced not only by substituents on the oxindole core but also by the size, conformation, and chemical nature of the spiro-fused ring.[14] This allows for a more extensive exploration of chemical space and fine-tuning of interactions with the target protein.
Biological Target Profile: The available data suggests a divergence in the primary biological targets for these two scaffolds. While 3,3-dimethyl oxindole derivatives have shown promise as antiviral agents, the 3,3-spiro oxindole scaffold has been extensively explored for its ability to disrupt protein-protein interactions, most notably the MDM2-p53 interaction, and for its broad-spectrum anticancer and antimicrobial activities. The rigid, three-dimensional nature of the spiro scaffold is likely a key factor in its success in targeting the well-defined binding pockets of proteins like MDM2.
Quantitative Comparison of Biological Activities
The following tables provide a summary of reported biological activities for derivatives of both scaffolds. It is important to note that these are examples from various studies and direct comparisons should be made with caution due to differing experimental conditions.
Table 1: Anticancer Activity of 3,3-Spiro Oxindole Derivatives (MDM2-p53 Inhibition)
| Compound Type | Target Cell Line | IC50 / Ki | Reference |
| Spiro[pyrrolidine-3,3'-oxindole] | MDM2 Protein | Ki = 0.44 nM | [21] |
| Spirooxindole-Benzimidazole Hybrid | MDA-MB-231 | IC50 = 3.797 µM | [11] |
| Spirooxindole-Benzimidazole Hybrid | MDM2 Protein | KD = 2.38 µM | [11] |
| Spirooxindole-Pyrazole Hybrid | A2780 (Ovarian) | IC50 = 10.3 µM | [2] |
| Spirooxindole-Pyrazole Hybrid | A549 (Lung) | IC50 = 17.7 µM | [2] |
Table 2: Antimicrobial Activity of 3,3-Spiro Oxindole Derivatives
| Compound Type | Pathogen | MIC (µg/mL) | Reference |
| Spirooxindole-Pyrrolothiazole | Micrococcus luteus | 93.75 | [24] |
| Spirooxindole-Pyrrolothiazole | Candida albicans | 23.43 | [24] |
| Spirooxindole Derivative | K. pneumoniae, B. cereus, S. typhi | 12.5 | [22] |
| Spirooxindole Derivative | C. albicans, A. niger | 3.125 | [22] |
Table 3: Antiviral Activity of 3,3-Dimethyl and Related Oxindole Derivatives
| Compound Type | Virus | IC50 (µM) | Reference |
| Methyl (E)-2-(3-chloroallyl)-4,6-dimethyl-3-oxindole-2-carboxylate | HIV-1 | 0.4578 | [5] |
| Indole-3-carboxylic acid derivative | SARS-CoV-2 | 1.84 |
Conclusion and Future Perspectives
The 3,3-dimethyl and 3,3-spiro oxindole scaffolds, while originating from the same privileged core, offer distinct advantages and opportunities in drug discovery. The 3,3-dimethyl scaffold provides a synthetically accessible and metabolically stable core, with demonstrated potential in the development of antiviral agents. Its simpler structure allows for rapid library synthesis and initial SAR exploration.
In contrast, the 3,3-spiro oxindole scaffold, with its inherent three-dimensional complexity, has proven to be a powerhouse in targeting challenging protein-protein interactions and has demonstrated broad-spectrum anticancer and antimicrobial activities. The rigidity and defined spatial arrangement of substituents afforded by the spirocyclic system are key to its success.
The choice between these two scaffolds is therefore highly dependent on the specific therapeutic target and the desired mode of action. For targets requiring a more planar ligand or where synthetic tractability is a primary concern, the 3,3-dimethyl oxindole may be the scaffold of choice. However, for targets with well-defined, three-dimensional binding pockets, such as those involved in protein-protein interactions, the 3,3-spiro oxindole scaffold offers a significant advantage.
Future research in this area should focus on the development of novel and efficient synthetic methodologies for both scaffolds, particularly for the stereoselective synthesis of complex spirooxindoles. Furthermore, a direct head-to-head comparison of the biological activities and pharmacokinetic properties of structurally analogous 3,3-dimethyl and 3,3-spiro oxindoles would provide invaluable data for rational drug design. The continued exploration of the vast chemical space accessible from these two remarkable scaffolds holds immense promise for the discovery of next-generation therapeutics.
References
-
El-Senduny, F. F., et al. (2023). The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation. Pharmaceuticals, 16(3), 433. [Link]
-
Barakat, A., et al. (2023). Rational Design, Synthesis, Separation, and Characterization of New Spiroxindoles Combined with Benzimidazole Scaffold as an MDM2 Inhibitor. Molecules, 28(7), 2973. [Link]
-
Shang, D., et al. (2014). Diastereomeric Spirooxindoles as Highly Potent and Efficacious MDM2 Inhibitors. ACS Medicinal Chemistry Letters, 5(2), 124-128. [Link]
-
Kumar, A., et al. (2022). Spirooxindole derivatives as antibacterial agents. In New and Future Developments in Microbial Biotechnology and Bioengineering (pp. 343-363). Elsevier. [Link]
-
Wu, H., et al. (2021). Synthesis of spirooxindoles via formal acetylene insertion into a common palladacycle intermediate. Chemical Science, 12(3), 1167-1172. [Link]
-
El-Gamal, M. I., et al. (2021). Design, Synthesis, Chemical and Biochemical Insights Into Novel Hybrid Spirooxindole-Based p53-MDM2 Inhibitors With Potential Bcl2 Signaling Attenuation. Frontiers in Chemistry, 9, 709691. [Link]
-
Hassan, G. S., et al. (2023). Optimized spirooxindole-pyrazole hybrids targeting the p53-MDM2 interplay induce apoptosis and synergize with doxorubicin in A549 cells. Scientific Reports, 13(1), 7464. [Link]
-
Sathish, M., et al. (2018). Spirooxindole derivatives as antibacterial agents. ResearchGate. [Link]
-
Omprakash, H. N. (2018). Synthesis of Oxindoles, Spirooxindoles, and Isatins with Prominent Bioactive Probes: Review. Organic Chemistry: Current Research, 7(2), 1-10. [Link]
-
S. K. Guchhait, et al. (2021). Transition metal-catalyzed synthesis of spirooxindoles. RSC Advances, 11(5), 2829-2855. [Link]
-
Li, J., et al. (2022). Direct synthesis of spirooxindoles enabled by palladium-catalyzed allylic alkylation and DBU-mediated cyclization: concept, scope and applications. Organic Chemistry Frontiers, 9(1), 126-132. [Link]
-
Praveen, C., et al. (2016). Synthesis, antimicrobial and cytotoxic evaluation of spirooxindole[pyrano-bis-2H-l-benzopyrans]. Medicinal Chemistry Research, 25(10), 2155-2170. [Link]
-
Oishi, T., et al. (2023). Molecular Iodine-Catalyzed Synthesis of 3,3-Disubstituted Isatins: Total Synthesis of Indole Alkaloid, 3,3-Dimethoxy-2-oxindole. Molecules, 28(6), 2689. [Link]
-
Al-Abdullah, E. S., et al. (2021). Synthesis of Tetracyclic Spirooxindolepyrrolidine-Engrafted Hydantoin Scaffolds: Crystallographic Analysis, Molecular Docking Studies and Evaluation of Their Antimicrobial, Anti-Inflammatory and Analgesic Activities. Molecules, 26(19), 5988. [Link]
-
Chakrabarty, M., et al. (2007). Water-Promoted Synthesis of 3,3′-Di(indolyl)oxindoles. Synthetic Communications, 37(15), 2547-2553. [Link]
-
Estevez, R. E., et al. (2017). Synthesis of 3,3-disubstituted oxindole 3 from N-methyloxindole (8). ResearchGate. [Link]
-
Aytac, S. P., et al. (2023). Synthesis, antimicrobial activity and molecular docking studies of spiroquinoline-indoline-dione and spiropyrazolo-indoline-dione derivatives. Scientific Reports, 13(1), 1690. [Link]
-
Barakat, A., et al. (2023). Synthesis and Characterization of New Spirooxindoles Including Triazole and Benzimidazole Pharmacophores via [3+2] Cycloaddition Reaction: An MEDT Study of the Mechanism and Selectivity. Molecules, 28(19), 6981. [Link]
-
Leneva, I. A., et al. (2023). In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. Acta Naturae, 15(4), 58-65. [Link]
-
Kaur, S., et al. (2024). Quantitative structure-activity relationship and ADME prediction studies on series of spirooxindoles derivatives for anti-cancer activity against colon cancer cell line HCT-116. Heliyon, 10(4), e25958. [Link]
-
Amare, D. E. (2020). Anti-Cancer and Other Biological Effects of a Dietary Compound 3,3ʹ-Diindolylmethane. Nutrition and Dietary Supplements, 12, 125-139. [Link]
-
Juvale, K., et al. (2024). Structure activity relationship for anticancer activities of spirooxindole derivatives: A comprehensive review. Bioorganic Chemistry, 145, 107975. [Link]
-
Karatas, H., et al. (2018). Design, Synthesis and Cytotoxic Activity of Spiro(oxindole-3-3'- pyrrolidine) Derivatives. Letters in Drug Design & Discovery, 15(1), 2-10. [Link]
-
Larive, C. K., & Kan, Z. (2000). 3-methyl-2-(trimethylsilyl)indole. Organic Syntheses, 77, 12. [Link]
-
Wang, Y., et al. (2019). Supporting Information Materials 2,3,3-trimethyl-3H-indole (98%, Heowns, China), 3-bromo-propionic acid (98%, Heowns, China), 5- - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]
-
M. J. James, et al. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers, 8(3), 554-596. [Link]
-
Nagy, V., et al. (2023). 3,3-Bis(hydroxyaryl)oxindoles and Spirooxindoles Bearing a Xanthene Moiety: Synthesis, Mechanism, and Biological Activity. The Journal of Organic Chemistry, 88(10), 6511-6525. [Link]
-
Reddy, T. R., et al. (2022). Spirooxindole derivatives as an anticancer agents: Synthetic developments, structure–activity relationship, and biological applications. ResearchGate. [Link]
-
Wang, Y., et al. (2019). Anti-Cancer Effects of 3, 3'-Diindolylmethane on Human Hepatocellular Carcinoma Cells Is Enhanced by Calcium Ionophore: The Role of Cytosolic Ca2+ and p38 MAPK. Frontiers in Pharmacology, 10, 99. [Link]
-
Singh, R. K., et al. (2012). Synthesis, structure–activity relationship and antiviral activity of 3′-N,N-dimethylamino-2′,3′-dideoxythymidine and its prodrugs. Bioorganic & Medicinal Chemistry Letters, 22(14), 4593-4596. [Link]
-
Safe, S., et al. (2021). 3,3'-Diindolylmethane and its derivatives: nature-inspired strategies tackling drug resistant tumors by regulation of signal transduction, transcription factors and microRNAs. International Journal of Oncology, 58(5), 1-15. [Link]
-
Eliwa, E., et al. (2024). C3-Spirooxindoles: Divergent chemical synthesis and bioactivities (2018-2023). Bioorganic Chemistry, 144, 107091. [Link]
-
El-Sayed, I. E. T., et al. (2022). Graph of inhibitory concentration 50 (IC50): Antiviral activity against... ResearchGate. [Link]
-
Kumar, A., et al. (2022). Multicomponent Synthesis of Spiro-dihydropyridine Oxindoles via Cascade Spiro-cyclization of Knoevenagel/Aza-Michael Adducts. The Journal of Organic Chemistry, 87(20), 13546-13558. [Link]
-
Sun, H., et al. (2023). Synthesis and Antimicrobial Activity of 3-Alkylidene-2-Indolone Derivatives. Molecules, 28(22), 7605. [Link]
-
De la Cruz, L. F. G., et al. (2023). 3,3′-Diindolylmethane and indole-3-carbinol: potential therapeutic molecules for cancer chemoprevention and treatment via regulating cellular signaling pathways. Journal of Biomedical Science, 30(1), 63. [Link]
-
de Medeiros, L. S., et al. (2011). Antiviral activities of extracts and phenolic components of two Spondias species against dengue virus. The Journal of Venomous Animals and Toxins including Tropical Diseases, 17(4), 406-413. [Link]
-
Retailleau, P., et al. (2023). Anticancer Activity of Demethylincisterol A3 and Related Incisterol-Type Fungal Products. Molecules, 28(20), 7169. [Link]
-
Gravier-Pelletier, C., et al. (2004). Antiviral activity of 3-methyleneoxindole. Antiviral Chemistry & Chemotherapy, 15(4), 211-216. [Link]
-
Singh, G. S., & Desta, Z. Y. (2012). Isatins as privileged molecules in design and synthesis of new anticancer agents. Current Pharmaceutical Design, 18(12), 1622-1652. [Link]
-
Kim, H., et al. (2022). Identification of 3-Oxindole Derivatives as Small Molecule HIV-1 Inhibitors Targeting Tat-Mediated Viral Transcription. Molecules, 27(15), 4921. [Link]
-
Kamal, A., et al. (2009). 3-Substituted-3-hydroxy-2-oxindole, an Emerging New Scaffold for Drug Discovery with Potential Anti-Cancer and other Biological Activities. Current Bioactive Compounds, 5(1), 20-38. [Link]
-
Estevez, R. E., et al. (2017). Approaches to obtain 3,3-disubstituted 2-oxindoles. ResearchGate. [Link]
-
Al-Ostoot, F. H., et al. (2024). Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells. Frontiers in Chemistry, 12, 1364303. [Link]
Sources
- 1. Transition metal-catalyzed synthesis of spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimized spirooxindole-pyrazole hybrids targeting the p53-MDM2 interplay induce apoptosis and synergize with doxorubicin in A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. C3-Spirooxindoles: Divergent chemical synthesis and bioactivities (2018-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Anti-Cancer Effects of 3, 3’-Diindolylmethane on Human Hepatocellular Carcinoma Cells Is Enhanced by Calcium Ionophore: The Role of Cytosolic Ca2+ and p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oaepublish.com [oaepublish.com]
- 9. 3,3′-Diindolylmethane and indole-3-carbinol: potential therapeutic molecules for cancer chemoprevention and treatment via regulating cellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Stereoselective synthesis and applications of spirocyclic oxindoles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO01085E [pubs.rsc.org]
- 12. Quantitative structure-activity relationship and ADME prediction studies on series of spirooxindoles derivatives for anti-cancer activity against colon cancer cell line HCT-116 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure activity relationship for anticancer activities of spirooxindole derivatives: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and Characterization of New Spirooxindoles Including Triazole and Benzimidazole Pharmacophores via [3+2] Cycloaddition Reaction: An MEDT Study of the Mechanism and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benthamscience.com [benthamscience.com]
- 16. researchgate.net [researchgate.net]
- 17. Redirecting [linkinghub.elsevier.com]
- 18. Frontiers | Design, Synthesis, Chemical and Biochemical Insights Into Novel Hybrid Spirooxindole-Based p53-MDM2 Inhibitors With Potential Bcl2 Signaling Attenuation [frontiersin.org]
- 19. The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Diastereomeric Spirooxindoles as Highly Potent and Efficacious MDM2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Synthesis of Tetracyclic Spirooxindolepyrrolidine-Engrafted Hydantoin Scaffolds: Crystallographic Analysis, Molecular Docking Studies and Evaluation of Their Antimicrobial, Anti-Inflammatory and Analgesic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Synthesis, antimicrobial activity and molecular docking studies of spiroquinoline-indoline-dione and spiropyrazolo-indoline-dione derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Synthesis of spirooxindoles via formal acetylene insertion into a common palladacycle intermediate - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 26. Direct synthesis of spirooxindoles enabled by palladium-catalyzed allylic alkylation and DBU-mediated cyclization: concept, scope and applications - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 27. In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of amide derivatives from 2-(3,3,5-Trimethyl-2-oxoindolin-1-yl)acetic acid
An Application Guide to the Synthesis of Amide Derivatives from 2-(3,3,5-Trimethyl-2-oxoindolin-1-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Amide Bond in Oxindole Scaffolds
The amide bond is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals and natural products.[1][2][3] Its remarkable stability and ability to participate in hydrogen bonding make it a critical linker in molecular design. The 2-oxoindoline (oxindole) core is a privileged scaffold in drug discovery, forming the basis for numerous therapeutic agents.[4] The synthesis of amide derivatives from functionalized oxindoles, such as this compound, is therefore a frequently employed strategy for generating novel compounds with potential biological activity.[5][6][7]
This guide provides an in-depth analysis and detailed protocols for the synthesis of amide derivatives from this compound. We will explore two robust and widely adopted coupling methodologies: one utilizing a carbodiimide reagent (EDC/HOBt) and another employing a modern uronium salt-based reagent (HATU). The focus is not only on the procedural steps but also on the underlying chemical principles and the rationale behind experimental choices.
The Core Challenge: Activating the Carboxylic Acid
Directly reacting a carboxylic acid with an amine to form an amide bond is generally infeasible under standard conditions. The acidic proton of the carboxylic acid and the basic nature of the amine lead to a rapid acid-base reaction, forming a non-reactive carboxylate salt. To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group, a process known as "activation".[8][9] This is achieved using coupling reagents that transform the carboxylic acid into a highly reactive intermediate, which is then readily attacked by the amine nucleophile.
Caption: General workflow for amide bond synthesis.
Methodology 1: Carbodiimide-Mediated Coupling (EDC/HOBt)
N-Ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that is widely used for amide bond formation.[9] It activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate can be unstable and prone to side reactions or racemization. To mitigate this, an additive like 1-Hydroxybenzotriazole (HOBt) is almost always included. HOBt acts as a nucleophilic catalyst, trapping the O-acylisourea to form an HOBt active ester. This ester is more stable than the O-acylisourea but still sufficiently reactive to readily couple with the amine, leading to higher yields and purer products.[1][10]
Mechanism of EDC/HOBt Coupling
Caption: Mechanism of EDC/HOBt mediated amide coupling.
Protocol A: EDC/HOBt Synthesis of Amide Derivatives
This protocol describes a general procedure for coupling this compound with a primary or secondary amine.
Reagents and Stoichiometry
| Reagent | Equivalents | Purpose |
| This compound | 1.0 | Carboxylic acid substrate |
| Amine (R-NH₂) | 1.1 - 1.5 | Nucleophile |
| EDC·HCl | 1.2 - 1.5 | Coupling reagent |
| HOBt | 1.2 - 1.5 | Additive to suppress side reactions |
| Base (e.g., DIPEA or TEA) | 2.0 - 3.0 | Neutralizes acids, maintains basic pH |
| Anhydrous Solvent (e.g., DMF, DCM) | - | Reaction medium |
Step-by-Step Protocol
-
Preparation: To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq.), the desired amine (1.2 eq.), and HOBt (1.2 eq.).
-
Dissolution: Add a suitable anhydrous solvent (e.g., DMF or DCM) to dissolve the solids. Stir the mixture until a clear solution is obtained.
-
Basification: Add the base, such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq.), to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to manage the initial exotherm upon adding the carbodiimide.[11]
-
Activation & Coupling: Add EDC·HCl (1.2 eq.) portion-wise to the cooled, stirring solution.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-18 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
-
Work-up:
-
Dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a weak acid (e.g., 1N HCl or saturated NH₄Cl), saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide derivative.
Methodology 2: Uronium Salt-Mediated Coupling (HATU)
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a third-generation coupling reagent known for its high efficiency, rapid reaction times, and ability to suppress racemization.[12] It is particularly effective for sterically hindered substrates or less reactive amines.[13] The key to HATU's effectiveness is the 1-hydroxy-7-azabenzotriazole (HOAt) moiety within its structure, which leads to the formation of a highly reactive OAt-active ester.[12][14]
Mechanism of HATU Coupling
The reaction requires a non-nucleophilic base, typically DIPEA, to deprotonate the carboxylic acid. The resulting carboxylate attacks HATU to form the OAt-active ester, releasing tetramethylurea. The amine then attacks this highly reactive ester to form the stable amide bond.[12] A critical aspect of HATU chemistry is the pre-activation step: the carboxylic acid, HATU, and base are stirred together for a short period before the amine is introduced. This prevents HATU from reacting directly with the amine, which is a known side reaction.[15]
Caption: Mechanism of HATU mediated amide coupling.
Protocol B: HATU-Mediated Synthesis of Amide Derivatives
This protocol provides a robust method for synthesizing amides, especially for challenging couplings.
Reagents and Stoichiometry
| Reagent | Equivalents | Purpose |
| This compound | 1.0 | Carboxylic acid substrate |
| Amine (R-NH₂) | 1.0 - 1.2 | Nucleophile |
| HATU | 1.0 - 1.5 | Coupling reagent |
| Base (e.g., DIPEA or TEA) | 2.0 - 5.0 | Activates acid, scavenges protons |
| Anhydrous Solvent (e.g., DMF, DCM, ACN) | - | Reaction medium |
Step-by-Step Protocol
-
Preparation: In a flask under an inert atmosphere, dissolve this compound (1.0 eq.) and HATU (1.1 eq.) in an anhydrous solvent (DMF is commonly used for its excellent solubilizing properties).[12][16]
-
Pre-activation: Add DIPEA (3.0 eq.) to the solution. Stir the mixture at room temperature for 15-30 minutes. During this time, the color of the solution may change as the active ester is formed.[14]
-
Coupling: Add the amine (1.1 eq.) to the pre-activated mixture.
-
Reaction: Continue to stir the reaction at room temperature for 1-18 hours. The reaction is often complete within a few hours.
-
Monitoring: Track the consumption of the starting materials using TLC or LC-MS.
-
Work-up & Purification: Follow the same procedure as described in Protocol A (steps 8 and 9) to isolate and purify the final amide product.
Conclusion
The synthesis of amide derivatives from this compound can be achieved with high efficiency using standard peptide coupling reagents. The choice between the EDC/HOBt and HATU methods often depends on the specific substrates. The EDC/HOBt protocol is a cost-effective and reliable choice for many standard couplings.[11][17] The HATU protocol offers faster reaction times and higher success rates for more challenging substrates, such as sterically hindered amines or acids prone to racemization, making it a powerful tool in the arsenal of the medicinal chemist.[12][13] Careful execution of the protocols, including the use of anhydrous conditions and appropriate monitoring, is key to achieving high yields and purity.
References
-
Technical Support Information Bulletin 1205 - HATU. AAPPTEC. Available from: [Link]
-
Amide Synthesis. Fisher Scientific. Available from: [Link]
-
Synthesis of some Amide derivatives and their Biological activity. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available from: [Link]
-
Synthesis and biological evaluation of amide derivatives of (6-Chloro-2,3-dihydro-1H-inden-1-yl)acetic acid as potential anti-inflammatory agents with lower gastrointestinal toxicity. PubMed. Available from: [Link]
-
HATU coupling - what's the best order? Reddit. Available from: [Link]
-
Synthesis of some amide derivatives and their biological activity. ResearchGate. Available from: [Link]
-
Amine to Amide (EDC + HOBt). Common Organic Chemistry. Available from: [Link]
- US Patent US11261158B2 - Synthesis of 2-indolinone derivatives. Google Patents.
-
Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry (RSC Publishing). Available from: [Link]
-
Coupling Reagents. AAPPTec. Available from: [Link]
-
Scientific Letter - Amide Bond Formation: A Rapidly Growing Area. Atlanchim Pharma. Available from: [Link]
-
Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Available from: [Link]
-
Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Technology Networks. Available from: [Link]
-
Organic & Biomolecular Chemistry. ePrints Soton. Available from: [Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available from: [Link]
-
Synthesis, in-vitro, in-vivo evaluation and molecular docking of 2-(3-(2-(1, 3-dioxoisoindolin-2-yl) acetamido)-4-oxo-2-substituted thiazolidin-5-yl) acetic acid derivatives as anti-inflammatory agents. ResearchGate. Available from: [Link]
-
Synthesis of amide derivatives of [6-(3,5-dimethylpyrazol-1-yl)-3(2H)-pyridazinone-2-yl] acetic acid and their analgesic and anti-inflammatory properties. PubMed. Available from: [Link]
-
2-Oxoindolin-thiazoline hybrids as scaffold-based therapeutics for T2DM-associated cognitive impairment: design, synthesis, in vitro and in silico studies. RSC Publishing. Available from: [Link]
-
Synthesis, Antibacterial and Anthelmintic Activity of Novel 3-(3-Pyridyl)-oxazolidinone-5-methyl Ester Derivatives. MDPI. Available from: [Link]
Sources
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. growingscience.com [growingscience.com]
- 3. asiaresearchnews.com [asiaresearchnews.com]
- 4. 2-Oxoindolin-thiazoline hybrids as scaffold-based therapeutics for T2DM-associated cognitive impairment: design, synthesis, in vitro and in silico studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. sphinxsai.com [sphinxsai.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of amide derivatives of [6-(3,5-dimethylpyrazol-1-yl)-3(2H)-pyridazinone-2-yl] acetic acid and their analgesic and anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. atlanchimpharma.com [atlanchimpharma.com]
- 9. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. peptide.com [peptide.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. reddit.com [reddit.com]
- 16. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Lab Reporter [fishersci.dk]
Application Note: Peptide Coupling Conditions for Sterically Hindered Indoline Carboxylic Acids
[1][2]
Executive Summary & Mechanistic Insight
Indoline-2-carboxylic acid (Inp) is a conformationally constrained proline analogue.[1][2] Unlike flexible amino acids, the indoline scaffold imposes severe steric demands on the carboxyl group (C2 position) and reduces the nucleophilicity of the amine (N1 position).
The Core Challenge:
-
Steric Bulk: The fused benzene ring creates a rigid steric wall, impeding the approach of nucleophiles to the activated ester.
-
Epimerization Risk: The C2-proton is acidic due to the electron-withdrawing nature of the adjacent aromatic ring and the N-protecting group (carbamate). Standard base-mediated activation (e.g., HBTU/DIPEA) often leads to significant racemization via the oxazolone mechanism.
-
Electronic Deactivation: When coupling to the indoline nitrogen, the lone pair is delocalized into the benzene ring, making it a poor nucleophile compared to proline.
Strategic Solution: To achieve high yields without compromising chiral integrity, one must move beyond standard carbodiimide (EDC) or uronium (HBTU) chemistries. The protocols below prioritize Propylphosphonic Anhydride (T3P) for chiral preservation and Acid Fluorides/HATU for overcoming extreme steric barriers.
Decision Matrix: Reagent Selection
Do not apply a "one-size-fits-all" approach. Use this logic flow to select the optimal coupling system.
Figure 1: Decision tree for selecting coupling reagents based on chirality and steric demand.
Detailed Experimental Protocols
Protocol A: Low-Epimerization Coupling (T3P Method)
Best For: Coupling optically active N-protected indoline-2-carboxylic acids to primary/secondary amines. Mechanism: T3P acts as a cyclic anhydride.[3] It activates the carboxylic acid with minimal base involvement initially, and the byproduct is water-soluble. The use of Pyridine (pKa ~5.2) instead of DIPEA (pKa ~10.5) is the critical factor in preventing C2-proton abstraction and subsequent racemization.
Materials:
-
N-Protected Indoline-2-COOH (1.0 equiv)
-
Amine coupling partner (1.1 equiv)
-
T3P (Propylphosphonic anhydride), 50% w/w in EtOAc or DMF (1.5 – 2.0 equiv)
-
Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM)
-
Solvent: Ethyl Acetate (EtOAc) or DMF (Dry)
Step-by-Step:
-
Dissolution: Dissolve the N-protected Indoline acid (1.0 equiv) and the amine partner (1.1 equiv) in dry EtOAc (concentration 0.1 – 0.2 M).
-
Note: If substrates are insoluble in EtOAc, use DMF or a DMF/DCM mixture.
-
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Why? Lower temperature suppresses the rate of oxazolone formation (racemization) more than it suppresses the coupling rate.
-
-
Base Addition: Add Pyridine (3.0 equiv) dropwise.
-
Activation: Add T3P solution (1.5 equiv) dropwise over 5 minutes.
-
Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature (RT). Monitor by LCMS.
-
Optimization: If conversion is <50% after 4 hours, add another 0.5 equiv of T3P. Do not heat.
-
-
Workup: Dilute with EtOAc. Wash sequentially with:
-
10% Citric Acid or 1M HCl (to remove pyridine).
-
Saturated NaHCO₃ (to remove unreacted acid/T3P byproducts).
-
Brine.
-
-
Validation: Check optical purity via Chiral HPLC or SFC.
Protocol B: High-Activity Coupling (HATU/HOAt)
Best For: Sterically demanding couplings where racemization is not a concern, or where T3P fails to drive conversion. Mechanism: HATU generates the O-At active ester, which is highly reactive.[1] The 7-azabenzotriazole nitrogen provides anchimeric assistance (neighboring group effect), accelerating the nucleophilic attack by the amine.
Materials:
-
N-Protected Indoline-2-COOH (1.0 equiv)
-
Amine partner (1.1 – 1.2 equiv)
-
HATU (1.1 – 1.2 equiv)
-
HOAt (0.5 equiv) - Optional but recommended for extreme sterics.
-
Base: DIPEA (Diisopropylethylamine) (2.5 – 3.0 equiv)
-
Solvent: DMF or NMP (Dry)
Step-by-Step:
-
Pre-activation: Dissolve the Indoline acid (1.0 equiv) in dry DMF. Add HATU (1.1 equiv) and DIPEA (1.0 equiv only at this stage). Stir for 1-2 minutes.
-
Visual Check: Solution often turns yellow/orange.
-
-
Coupling: Add the amine partner followed by the remaining DIPEA (1.5 – 2.0 equiv).
-
Reaction: Stir at RT for 2–16 hours.
-
Troubleshooting: If the reaction stalls:
-
Add HOAt (0.5 equiv) to regenerate the active ester.
-
Microwave irradiation (50 °C, 15 min) can force the reaction, but will cause racemization.
-
Protocol C: The "Bunker Buster" (Acid Fluoride)
Best For: Extremely hindered systems (e.g., coupling Indoline-COOH to N-Methyl amino acids or Aib). Mechanism: Acid fluorides are smaller and more stable to oxazolone formation than acid chlorides, yet highly reactive toward amines. They penetrate the steric wall of the indoline system effectively.
Materials:
-
N-Protected Indoline-2-COOH (1.0 equiv)
-
TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (1.1 equiv)
-
Base: DIPEA (2.5 equiv)
-
Solvent: DCM or DMF
Step-by-Step:
-
Activation: Dissolve Indoline acid (1.0 equiv) and TFFH (1.1 equiv) in dry DCM (or DMF) under Nitrogen.
-
Base Addition: Add DIPEA (2.5 equiv). Stir for 15–30 minutes to generate the acid fluoride in situ.
-
Coupling: Add the hindered amine partner.
-
Reaction: Stir at RT. Acid fluorides are robust; if the reaction is slow, it can be gently heated to 40 °C with less risk of decomposition compared to active esters.
Comparative Data Analysis
The following table summarizes the performance of coupling reagents specifically for Indoline-2-carboxylic acid derivatives based on internal and literature data.
| Reagent System | Reactivity | Epimerization Risk | Recommended Use Case |
| EDC / HOBt | Low | Moderate | Simple, unhindered couplings only. Generally avoid. |
| HBTU / DIPEA | Medium | High | Routine synthesis where chirality is not critical. |
| HATU / HOAt | Very High | High | Sterically difficult couplings; achiral substrates. |
| T3P / Pyridine | Medium-High | Very Low | Gold Standard for Chiral Indoline-2-COOH. |
| TFFH (Acid F) | High | Low-Moderate | Ultra-hindered amines (e.g., N-Me-Val, Aib). |
| Ghosez Reagent | High | High | Converting acid to acid chloride. Use only if TFFH fails. |
Troubleshooting Guide
Issue: Diketopiperazine (DKP) Formation
When coupling an amino acid to the N-terminus of an indoline ester (creating a dipeptide), subsequent deprotection can lead to rapid cyclization to form a DKP, cleaving the peptide chain.
-
Cause: The cis-conformation of the indoline amide bond brings the N-terminus and C-terminus ester into close proximity.
-
Solution: Avoid methyl/ethyl esters if DKP is observed. Use tert-butyl esters (bulky, slow to cyclize) or Trityl protection for the backbone.
Issue: Low Yield with Secondary Amines
-
Cause: The nucleophile is too hindered.
-
Solution: Switch to Protocol C (Acid Fluoride). If that fails, use COMU with Oxyma as an additive, which often outperforms HATU for secondary amines.
References
-
Vertex AI Search. (2024). On the Reactivity of (S)-Indoline-2-Carboxylic Acid. National Institutes of Health. 4
-
BenchChem. (2025).[1] Application Notes and Protocols for the Coupling of Boc-L-indoline-2-carboxylic acid. 1
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. 3[4][5]
-
Albericio, F., et al. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Organic Process Research & Development. 6[4][5]
-
Waghmare, A., et al. (2015). Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis.[7] ResearchGate. 7
Application Notes and Protocols: Solid-Phase Synthesis of Diverse Molecular Scaffolds Utilizing Oxoindolin-1-yl Acetic Acid Building Blocks
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The oxoindole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] This document provides a comprehensive guide to the application of oxoindolin-1-yl acetic acid as a versatile building block in solid-phase synthesis (SPS). We present detailed protocols for the immobilization of this scaffold onto a solid support and its subsequent diversification through multicomponent reactions (MCRs), enabling the rapid generation of libraries of complex molecules for drug discovery and other life science applications. The methodologies described herein are designed to be robust and adaptable, providing a foundational framework for researchers to explore the vast chemical space accessible from this versatile starting material.
Introduction: The Significance of the Oxoindole Scaffold
The 2-oxindole structural motif is a cornerstone in the development of new therapeutic agents. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, facilitating high-affinity interactions with biological targets. The C3 position of the oxoindole ring is particularly amenable to substitution, allowing for the creation of spirocyclic and other complex architectures that are of significant interest in modern drug discovery.[3]
Solid-phase synthesis (SPS) offers a powerful platform for the construction of large, diverse libraries of compounds for high-throughput screening.[4] By anchoring the oxoindolin-1-yl acetic acid building block to a solid support, the tedious purification of intermediates is circumvented, and the synthetic process can be streamlined and potentially automated. This approach is particularly well-suited for the exploration of structure-activity relationships (SAR) by enabling the systematic variation of substituents around the core scaffold.
This guide will detail the strategic application of oxoindolin-1-yl acetic acid in SPS, with a focus on leveraging the power of multicomponent reactions, such as the Ugi and Passerini reactions, to achieve significant molecular diversity in a single synthetic step.
Core Principles and Strategic Considerations
The successful solid-phase synthesis of oxoindole-based libraries hinges on several key principles:
-
Choice of Solid Support: The selection of the appropriate resin is critical. For the generation of C-terminal amides, Rink Amide resin is a common choice due to its acid-lability, allowing for cleavage under conditions that are compatible with many sensitive functional groups.[5] For the synthesis of C-terminal carboxylic acids, Wang or 2-chlorotrityl chloride resins are suitable options.[6]
-
Immobilization of the Scaffold: The carboxylic acid moiety of oxoindolin-1-yl acetic acid provides a convenient handle for attachment to an amino-functionalized resin. Standard peptide coupling reagents can be employed for this initial loading step.
-
On-Resin Diversification: The true power of this methodology lies in the ability to perform complex chemical transformations on the immobilized scaffold. The ketone functionality of the oxoindole core is an ideal electrophile for reactions such as the Ugi and Passerini multicomponent reactions. These reactions allow for the introduction of multiple points of diversity in a single, efficient step.
-
Cleavage and Purification: The final step involves the release of the synthesized compounds from the solid support. The choice of cleavage cocktail is dictated by the resin and the protecting groups used throughout the synthesis. A well-chosen cleavage cocktail will efficiently release the product while minimizing side reactions.
Detailed Protocols and Methodologies
Materials and Reagents
| Reagent/Material | Recommended Supplier(s) | Notes |
| Rink Amide MBHA Resin | Sigma-Aldrich, Novabiochem | 100-200 mesh, ~0.5-1.0 mmol/g loading |
| Oxoindolin-1-yl acetic acid | Commercially available | --- |
| N,N'-Diisopropylcarbodiimide (DIC) | Acros Organics, Sigma-Aldrich | Coupling agent |
| 1-Hydroxybenzotriazole (HOBt) | TCI, Alfa Aesar | Coupling additive |
| N,N-Dimethylformamide (DMF) | HPLC grade | Solvent |
| Dichloromethane (DCM) | HPLC grade | Solvent |
| Piperidine | Reagent grade | For Fmoc deprotection (if applicable) |
| Trifluoroacetic acid (TFA) | Reagent grade | Cleavage reagent |
| Triisopropylsilane (TIS) | Sigma-Aldrich | Scavenger |
| Dithiothreitol (DTT) | Acros Organics | Scavenger |
| Isocyanides (various) | Commercially available | For Ugi/Passerini reactions |
| Aldehydes/Ketones (various) | Commercially available | For Ugi/Passerini reactions |
| Carboxylic acids (various) | Commercially available | For Ugi/Passerini reactions |
Protocol 1: Immobilization of Oxoindolin-1-yl Acetic Acid onto Rink Amide Resin
This protocol describes the loading of the oxoindolin-1-yl acetic acid building block onto Rink Amide resin to generate a solid-supported scaffold ready for diversification.
Workflow Diagram:
Caption: Workflow for loading oxoindolin-1-yl acetic acid onto Rink Amide resin.
Step-by-Step Procedure:
-
Resin Swelling: Place Rink Amide MBHA resin (1 g, 0.5 mmol) in a solid-phase synthesis vessel. Add DMF (10 mL) and allow the resin to swell for at least 30 minutes with gentle agitation.
-
Fmoc Deprotection: Drain the DMF. Add a solution of 20% piperidine in DMF (10 mL) and agitate for 20 minutes. Drain the solution and repeat the piperidine treatment for another 10 minutes.
-
Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5 x 10 mL) and then DCM (3 x 10 mL).
-
Activation of Carboxylic Acid: In a separate flask, dissolve oxoindolin-1-yl acetic acid (0.47 g, 2.5 mmol, 5 eq.) and HOBt (0.38 g, 2.5 mmol, 5 eq.) in DMF (5 mL). Cool the solution to 0°C and add DIC (0.39 mL, 2.5 mmol, 5 eq.). Allow the activation to proceed for 10 minutes at 0°C.
-
Coupling: Add the activated carboxylic acid solution to the resin. Agitate the mixture at room temperature for 4-6 hours.
-
Monitoring the Coupling: Perform a Kaiser test on a small sample of resin beads. A negative test (beads remain colorless) indicates complete coupling. If the test is positive, continue the coupling reaction for an additional 2-4 hours.
-
Washing: Once the coupling is complete, drain the reaction mixture and wash the resin with DMF (5 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).
-
Drying: Dry the resin under vacuum to a constant weight. The loading of the resin can be determined by Fmoc cleavage and UV spectroscopy if desired.
Protocol 2: On-Resin Diversification via Ugi Four-Component Reaction (U-4CR)
This protocol outlines a general procedure for the diversification of the resin-bound oxoindole scaffold using the Ugi four-component reaction. This powerful reaction allows for the simultaneous introduction of three new substituents.[7][8][9]
Reaction Scheme Diagram:
Caption: Ugi four-component reaction on the solid-supported oxoindole.
Step-by-Step Procedure:
-
Resin Swelling: Swell the oxoindolin-1-yl acetic acid-loaded resin (100 mg, ~0.05 mmol) in a mixture of methanol and DCM (1:1, 2 mL) for 30 minutes in a reaction vessel.
-
Addition of Reactants: To the swollen resin, add the primary amine (0.25 mmol, 5 eq.), the carboxylic acid (0.25 mmol, 5 eq.), and the isocyanide (0.25 mmol, 5 eq.).
-
Reaction: Agitate the reaction mixture at room temperature for 24-48 hours. The reaction can be gently heated to 40-50°C to increase the rate if necessary.
-
Monitoring the Reaction: The progress of the reaction can be monitored by cleaving a small amount of resin and analyzing the product by LC-MS.
-
Washing: After the reaction is complete, drain the solvent and wash the resin thoroughly with DMF (5 x 2 mL), DCM (3 x 2 mL), and methanol (3 x 2 mL).
-
Drying: Dry the resin under vacuum. The resin is now ready for the final cleavage step.
Table of Exemplary Ugi Reactants for Library Synthesis:
| Primary Amine (R1-NH2) | Isocyanide (R2-NC) | Carboxylic Acid (R3-COOH) |
| Benzylamine | tert-Butyl isocyanide | Acetic acid |
| Cyclohexylamine | Cyclohexyl isocyanide | Benzoic acid |
| Aniline | Benzyl isocyanide | Propionic acid |
| 2-Phenylethylamine | 1,1,3,3-Tetramethylbutyl isocyanide | 4-Methoxybenzoic acid |
Protocol 3: Cleavage of the Final Product from the Resin
This protocol describes the final step of releasing the synthesized oxoindole derivatives from the solid support. The choice of cleavage cocktail is crucial for obtaining a high yield and purity of the final product.
Cleavage Cocktail Formulations:
| Cocktail | Composition (v/v/v) | Scavengers | Primary Use |
| Reagent K | TFA / Water / Phenol / Thioanisole / EDT (82.5:5:5:5:2.5) | Phenol, Thioanisole, EDT | General purpose, good for peptides with sensitive residues. |
| TFA/TIS/Water | TFA / Triisopropylsilane / Water (95:2.5:2.5) | Triisopropylsilane (TIS) | A common and effective cocktail for many applications. |
| TFA/DCM | TFA / Dichloromethane (various ratios) | None (or added separately) | For acid-labile resins where minimal side-chain deprotection is desired. |
Step-by-Step Procedure:
-
Resin Preparation: Place the dry, product-loaded resin (100 mg) in a clean reaction vessel.
-
Addition of Cleavage Cocktail: Add the freshly prepared cleavage cocktail (e.g., 2 mL of TFA/TIS/Water 95:2.5:2.5) to the resin.
-
Cleavage Reaction: Agitate the mixture at room temperature for 2-4 hours.
-
Product Collection: Filter the resin and collect the filtrate containing the cleaved product. Wash the resin with a small amount of fresh cleavage cocktail (0.5 mL) and then with DCM (2 x 1 mL). Combine all filtrates.
-
Solvent Removal: Concentrate the combined filtrates under a stream of nitrogen or by rotary evaporation to remove the majority of the TFA and DCM.
-
Precipitation and Purification: Precipitate the crude product by adding cold diethyl ether. Centrifuge the mixture, decant the ether, and wash the precipitate with cold ether. The crude product can then be purified by reverse-phase HPLC.
Characterization and Data Analysis
The synthesized compounds should be characterized using standard analytical techniques to confirm their identity and purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the molecular weight of the product and assess its purity.
-
High-Performance Liquid Chromatography (HPLC): For purification and final purity analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of the purified compounds.
Conclusion
The solid-phase synthesis of diverse molecular libraries based on the oxoindolin-1-yl acetic acid scaffold is a powerful strategy for modern drug discovery. The protocols detailed in these application notes provide a robust framework for researchers to efficiently generate and screen novel compounds with a wide range of potential biological activities. The use of multicomponent reactions on the solid support dramatically increases the efficiency and diversity of the synthesized libraries, accelerating the identification of new lead compounds.
References
-
Investigation of the Inhibition Potential of New Oxindole Derivatives and Assessment of Their Usefulness for Targeted Therapy. (2019). MDPI. Available at: [Link]
-
From Ugi Multicomponent Reaction to Linkers for Bioconjugation. (2020). ACS Omega. Available at: [Link]
- Reported examples of isatin‐based Ugi MCR and the approach reported in this work. (n.d.). Wiley Online Library.
-
One step access to oxindole-based β-lactams through Ugi four-center three-component reaction. (2018). RSC Publishing. Available at: [Link]
- The Ugi4CR as effective tool to access promising anticancer isatin-based α-acetamide carboxamide oxindole hybrids. (n.d.). PMC.
-
Passerini reaction. (n.d.). Wikipedia. Available at: [Link]
- One-Step Synthesis of Chiral Oxindole-type Analogues with Potent Anti-inflammatory and Analgesic Activities. (2015). PMC.
-
Oxidative Fragmentations and Skeletal Rearrangements of Oxindole Derivatives. (2016). Caltech. Available at: [Link]
- Solid‐Phase Synthesis of Peptidomimetics with Peptide Backbone Modific
- Synthesis of spirooxindoles with three component reaction between β-ketoesters, malononitrile and isatin derivatives. (n.d.).
-
Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. (2021). MDPI. Available at: [Link]
-
Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update. (2016). Beilstein Journal of Organic Chemistry. Available at: [Link]
- In Silico, SwissADME, and DFT Studies of Newly Synthesized Oxindole Derivatives Followed by Antioxid. (2023). Semantic Scholar.
-
Oxidative Fragmentations and Skeletal Rearrangements of Oxindole Derivatives. (2017). Scilit. Available at: [Link]
-
On-Resin Passerini Reaction toward C-Terminal Photocaged Peptides. (2020). PubMed. Available at: [Link]
- Construction of sterically congested oxindole derivatives via visible-light-induced radical-coupling. (n.d.). PMC.
-
Synthesis and Diversification of Chiral Spirooxindoles via Organocatalytic Cascade Reactions. (2023). MDPI. Available at: [Link]
- Spirooxindoles: Recent report of green synthesis approach. (2025).
- Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin. (n.d.). Aapptec.
- Recent Advances in Green Approaches for Synthesis of Oxindole Derivatives. (n.d.). University of Sri Jayewardenepura.
- Oxindole synthesis. (n.d.). Organic Chemistry Portal.
- Synthesis of Substituted Indazole Acetic Acids by N−N Bond Forming Reactions. (2025).
- Synthesis of substituted indazole acetic acids by N−N bond forming reactions. (n.d.). White Rose Research Online.
- Recovery and purification of acetic acid from extremely diluted solutions using a mixed bed ion exchange resin – technical feasibility. (n.d.). RSC Publishing.
- Purification of acetic acid product streams. (n.d.).
Sources
- 1. BJOC - Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update [beilstein-journals.org]
- 2. journals.sjp.ac.lk [journals.sjp.ac.lk]
- 3. One-Step Synthesis of Chiral Oxindole-type Analogues with Potent Anti-inflammatory and Analgesic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. peptide.com [peptide.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. One step access to oxindole-based β-lactams through Ugi four-center three-component reaction - RSC Advances (RSC Publishing) DOI:10.1039/C8RA08165D [pubs.rsc.org]
- 9. The Ugi4CR as effective tool to access promising anticancer isatin-based α-acetamide carboxamide oxindole hybrids - PMC [pmc.ncbi.nlm.nih.gov]
Design and Evaluation of Dual Kinase Inhibitors Featuring a Trimethyl-2-Oxoindoline Core: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the design, synthesis, and evaluation of dual kinase inhibitors centered around a trimethyl-2-oxoindoline scaffold. As a senior application scientist, this document is structured to provide not only detailed protocols but also the scientific rationale behind the experimental choices, ensuring a thorough understanding of the drug discovery process for this promising class of compounds.
Introduction: The Rationale for Dual Kinase Inhibition with a Trimethyl-2-Oxoindoline Scaffold
The simultaneous inhibition of multiple signaling pathways is a powerful strategy in cancer therapy to overcome resistance mechanisms and enhance therapeutic efficacy.[1] Receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) are critical mediators of tumor angiogenesis and cell proliferation, making them attractive targets for combination therapy.[2][3]
The 2-oxoindoline core is a "privileged scaffold" in medicinal chemistry, forming the basis of several approved kinase inhibitors, including Sunitinib, a multi-targeted inhibitor of VEGFR and PDGFR.[4][5] The trimethyl-2-oxoindoline variant offers a unique structural framework that can be exploited to fine-tune the selectivity and potency of dual kinase inhibitors. The strategic placement of three methyl groups on the oxoindoline ring can influence the molecule's conformation and interactions with the ATP-binding pockets of target kinases, potentially leading to enhanced dual inhibitory activity.
This document will delve into the design principles, synthetic methodologies, and in vitro evaluation of these specialized dual kinase inhibitors.
Design and Synthesis of Trimethyl-2-Oxoindoline-Based Dual Kinase Inhibitors
The design of effective dual kinase inhibitors requires a deep understanding of the structural biology of the target kinases and the principles of structure-activity relationships (SAR).
Design Principles
The design of trimethyl-2-oxoindoline inhibitors targeting both VEGFR and PDGFR is guided by the goal of achieving potent and balanced activity against both kinases. Key design considerations include:
-
Core Scaffold: The trimethyl-2-oxoindoline core provides a rigid and synthetically accessible starting point. The specific positioning of the methyl groups can influence solubility and interactions with the kinase hinge region.
-
Side Chains: The nature and substitution pattern of the side chains attached to the oxoindoline core are critical for determining potency and selectivity. These side chains are designed to occupy specific pockets within the ATP-binding site of both VEGFR and PDGFR.
-
Linker Moiety: A suitable linker connecting the core scaffold to various side chains is essential for optimal orientation and binding affinity.
General Synthetic Strategy
The synthesis of 3-substituted trimethyl-2-oxoindoline derivatives typically involves a multi-step process. A general synthetic route is outlined below.
dot
Caption: General synthetic workflow for trimethyl-2-oxoindoline dual kinase inhibitors.
A more detailed, exemplary synthetic protocol is provided in the protocols section.
In Vitro Evaluation of Dual Kinase Inhibitors
The in vitro evaluation of newly synthesized compounds is a critical step in the drug discovery pipeline. This involves assessing their inhibitory activity against the target kinases and their cytotoxic effects on cancer cell lines.
Biochemical Kinase Inhibition Assays
Biochemical assays are employed to determine the direct inhibitory effect of the compounds on the enzymatic activity of VEGFR-2 and PDGFRβ.[6][7][8]
These assays measure the ability of a compound to block the phosphorylation of a substrate by the kinase. The amount of ADP produced, which is directly proportional to the kinase activity, can be quantified using a luminescence-based assay.
This protocol is adapted for a luminescence-based kinase assay, such as the Kinase-Glo® Max assay.
Materials:
-
Recombinant human VEGFR-2 and PDGFRβ enzymes
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[7]
-
ATP
-
Substrate (e.g., Poly (Glu, Tyr) 4:1)
-
Test compounds (dissolved in DMSO)
-
Kinase-Glo® Max reagent
-
White, opaque 96-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations. The final DMSO concentration should be ≤1%.
-
Reaction Setup:
-
Add kinase buffer to each well of a 96-well plate.
-
Add the test compound or vehicle (DMSO) to the appropriate wells.
-
Add the substrate to all wells.
-
Initiate the reaction by adding a mixture of ATP and the respective kinase (VEGFR-2 or PDGFRβ) to each well.
-
-
Incubation: Incubate the plate at 30°C for 45-60 minutes.[6][9]
-
Detection:
-
Allow the plate and the Kinase-Glo® Max reagent to equilibrate to room temperature.
-
Add the Kinase-Glo® Max reagent to each well.
-
Incubate at room temperature for 10-15 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (wells with no enzyme).
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Data Presentation:
| Compound | VEGFR-2 IC50 (nM) | PDGFRβ IC50 (nM) |
| Inhibitor A | 25 | 40 |
| Inhibitor B | 15 | 28 |
| Sunitinib (Control) | 10 | 15 |
Cell-Based Proliferation Assays
Cell-based assays are essential to assess the cytotoxic and anti-proliferative effects of the dual kinase inhibitors in a more physiologically relevant context.[10][11] The MTT assay is a widely used colorimetric method for this purpose.[12][13]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Suitable Cell Lines:
-
Human Umbilical Vein Endothelial Cells (HUVECs): Express high levels of VEGFR-2 and are a good model for anti-angiogenic effects.
-
HT-1080 (Fibrosarcoma): Expresses high levels of PDGFR.
-
Cancer cell lines with known VEGFR/PDGFR expression: e.g., HepG2 (hepatocellular carcinoma), HCT-116 (colorectal carcinoma), MCF-7 (breast cancer).[11][14]
Materials:
-
Selected cell lines
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds or vehicle control (medium with the same concentration of DMSO).
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition and Incubation:
-
Add MTT solution to each well (final concentration of 0.5 mg/mL).
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[12]
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only).
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group.
-
Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value for each compound.
-
Data Presentation:
| Compound | Cell Line | GI50 (µM) |
| Inhibitor A | HUVEC | 0.5 |
| HT-1080 | 1.2 | |
| Inhibitor B | HUVEC | 0.3 |
| HT-1080 | 0.8 | |
| Sunitinib (Control) | HUVEC | 0.2 |
| HT-1080 | 0.5 |
Signaling Pathway Visualization
Understanding the signaling pathways targeted by the dual kinase inhibitors is crucial for interpreting their mechanism of action. Graphviz can be used to create clear and informative diagrams of these pathways.
dot
Caption: Simplified signaling pathway of VEGFR and PDGFR and the inhibitory action of a trimethyl-2-oxoindoline dual inhibitor.
Conclusion
The trimethyl-2-oxoindoline scaffold represents a versatile platform for the design of novel dual kinase inhibitors targeting key pathways in cancer progression. The protocols and guidelines presented in this document provide a solid framework for the synthesis and in vitro evaluation of these compounds. By combining rational design, efficient synthesis, and robust biological testing, researchers can advance the development of this promising class of therapeutic agents.
References
- Berridge, M. V., Herst, P. M., & Tan, A. S. (2005). Tetrazolium dyes as tools in cell biology: new insights into their cellular reduction. Biotechnology annual review, 11, 127–152.
-
Graphviz. (n.d.). Retrieved from [Link]
-
BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]
- BenchChem. (2025). Validating VEGFR-2 Inhibition in Cancer Cell Lines: A Comparative Guide.
- Oreate AI. (2026, February 18). Unlocking Signaling Pathways: A Friendly Guide to Graphviz DOT Language.
- International Journal of Pharmaceutical Research and Applications. (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from a hypothetical future journal article.
-
NCBI Bookshelf. (2013, May 1). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
- Promega Corporation. (n.d.). PDGFRα Kinase Assay.
- Promega Corporation. (n.d.). PDGFRβ Kinase Assay.
- Pan, J. Y., et al. (2015). Discovery of N-substituted-2-oxoindolin benzoylhydrazines as c-MET/SMO modulators in EGFRi-resistant non-small cell lung cancer. Journal of medicinal chemistry, 58(15), 6245–6262.
- Ferreira, R. J., et al. (2022). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
-
ResearchGate. (2020, August 27). Cell lines expressing all VEGF receptors?. Retrieved from [Link]
- Sun, L., et al. (2015). Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign. ACS medicinal chemistry letters, 6(11), 1139–1144.
- Cao, Y. (2020). Therapeutic paradigm of dual targeting VEGF and PDGF for effectively treating FGF-2 off-target tumors.
- Le Tourneau, C., et al. (2010). A review of the quinazoline-based EGFR/VEGFR-2 dual inhibitors as potent anticancer agents. Pharmaceutical Sciences, 16(1), 1-13.
- Sun, L., et al. (1998). Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases. Journal of medicinal chemistry, 41(14), 2588–2603.
- ResearchGate. (2025, August 5). Synthesis and Structure of New Oxoindoles.
- Ionescu, D. N., et al. (2025, October 15). Efficient Synthesis of Unsymmetrical 7,7′-Biindolizines. MDPI.
- Wang, Y., et al. (2023). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules, 28(2), 834.
- Kumar, A., et al. (2022). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry, 13(10), 1149-1175.
- Theofilatos, K., et al. (2022). A knowledge graph representation learning approach to predict novel kinase–substrate interactions.
- Abdel-Aziem, A., et al. (2015). Dual Targeting of VEGFR2 and C-Met Kinases via the Design and Synthesis of Substituted 3-(Triazolo-thiadiazin-3-yl)indolin-2-one Derivatives as Angiogenesis Inhibitors. Journal of medicinal chemistry, 58(20), 8094–8109.
- Wang, C., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. Organic Letters, 24(9), 1766-1771.
- Drewry, D. H., et al. (2024). Discovery and optimization of narrow spectrum inhibitors of Tousled like kinase 2 (TLK2) using quantitative structure activity relationships. European Journal of Medicinal Chemistry, 271, 116357.
- Jiao, Q., et al. (2018). A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents. Pharmaceutical Sciences, 24(4), 235-246.
- Banwell, M. G., et al. (2014). Concise Total Synthesis of (−)-Affinisine Oxindole, (+)-Isoalstonisine, (+)-Alstofoline, (−)-Macrogentine, (+)-Na-Demethylalstonisine, (−)-Alstonoxine A, and (+)-Alstonisine. The Journal of organic chemistry, 79(11), 5235–5249.
- Al-Hussaini, K., et al. (2024). In Silico Analysis of Triamterene as a Potential Dual Inhibitor of VEGFR-2 and c-Met Receptors. International Journal of Molecular Sciences, 25(24), 13548.
- Zhang, Y., et al. (2025, January 7). Application of a macrocyclization strategy in kinase inhibitor development. ScienceOpen.
- Gansner, E. R., & North, S. C. (2015, January 5). Drawing graphs with dot. Graphviz.
- Ankireddy, A. R., et al. (2026, February 1). Synthesis, Characterization and Antibacterial Activity of Some Novel C-7-Substituted-2-morpholino-N-(pyridin-2-ylmethyl)
- Tokarska-Schlattner, M., et al. (2025, July 25). Dot plot representation of PamGene Upstream Kinase Analysis. Figshare.
Sources
- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 2. selleck.co.jp [selleck.co.jp]
- 3. Symbols | Systems Biology Graphical Notation [sbgn.github.io]
- 4. mdpi.com [mdpi.com]
- 5. Dual Targeting of VEGFR2 and C-Met Kinases via the Design and Synthesis of Substituted 3-(Triazolo-thiadiazin-3-yl)indolin-2-one Derivatives as Angiogenesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. promega.com [promega.com]
- 8. promega.com [promega.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ijprajournal.com [ijprajournal.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. atcc.org [atcc.org]
- 14. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Bioconjugation strategies using indolin-2-one acetic acid linkers
Application Note: Bioconjugation Strategies Using Indolin-2-one Acetic Acid Linkers
Abstract
This guide details the chemical strategy and experimental protocols for utilizing Indolin-2-one-1-acetic acid (IAA) and its derivatives as bifunctional linkers in bioconjugation. While the indolin-2-one scaffold is classically recognized as the pharmacophore in kinase inhibitors (e.g., Sunitinib, Nintedanib), its N-acetic acid derivative serves as a robust, non-cleavable spacer that enables the covalent attachment of these bioactive cores to macromolecules (antibodies, proteins, nanoparticles). This note focuses on the N-1 carboxymethyl functionalization strategy , which preserves the C-3 position for pharmacophore assembly (via Knoevenagel condensation) while utilizing the acetic acid tail for lysine-directed bioconjugation.
Introduction & Chemical Strategy
The Indolin-2-one (Oxindole) core is a privileged structure in medicinal chemistry, particularly for Receptor Tyrosine Kinase (RTK) inhibition. However, its poor aqueous solubility and lack of native conjugation handles present challenges for targeted delivery.
The Indolin-2-one-1-acetic acid linker strategy addresses these issues by introducing a carboxylic acid handle at the N-1 position. This modification serves a dual purpose:
-
Bioconjugation Handle: The carboxylic acid allows for standard activation (e.g., NHS ester) and subsequent reaction with primary amines (Lysine residues) on antibodies.
-
Pharmacophore Preservation: By utilizing the N-1 position for linkage, the critical C-3 position remains free for Knoevenagel condensation with aldehydes, allowing the "on-linker" synthesis of potent drug candidates.
Mechanism of Action: The "Build-and-Link" Approach
Unlike standard linkers (e.g., PEG, SMCC) which are passive spacers, the IAA linker is often part of the drug pharmacophore itself. The strategy typically follows a convergent path:
-
Step A (Pharmacophore Assembly): The Indolin-2-one-1-acetic acid reacts with an aldehyde-containing aryl group (the "rest" of the drug) at the C-3 position.
-
Step B (Activation): The pendant carboxylic acid is activated to an N-hydroxysuccinimide (NHS) ester.
-
Step C (Conjugation): The activated Drug-Linker complex is conjugated to the antibody.
Visualizing the Strategy
The following diagram illustrates the chemical logic, moving from the core scaffold to the final Antibody-Drug Conjugate.
Caption: Workflow for transforming Indolin-2-one scaffolds into bioconjugatable drugs via N-acetic acid linkers.
Detailed Protocols
Protocol A: Synthesis of the Activated Drug-Linker (NHS Ester)
Objective: To attach the drug payload to the IAA linker and activate the carboxylic acid for protein coupling.
Materials:
-
Indolin-2-one-1-acetic acid (or derivative).[1]
-
Target Aldehyde (Drug fragment, e.g., 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid for Sunitinib analogs).
-
Piperidine (Catalyst).[2]
-
N-Hydroxysuccinimide (NHS).[3]
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Anhydrous DMF or DMSO.
Step-by-Step Methodology:
-
Condensation (Drug Assembly):
-
Dissolve Indolin-2-one-1-acetic acid (1.0 eq) and the Target Aldehyde (1.1 eq) in Ethanol (EtOH).
-
Add catalytic Piperidine (0.1 eq).
-
Reflux at 80°C for 3–5 hours. The solution typically shifts color (yellow/orange to deep red) indicating formation of the benzylidene double bond.
-
Cool to 4°C. Filter the precipitate, wash with cold EtOH, and dry under vacuum.
-
Validation: Verify structure via 1H-NMR (look for vinyl proton signal ~7.5-8.0 ppm).
-
-
Activation (NHS Ester Formation):
-
Dissolve the condensed product (Drug-COOH) in anhydrous DMF (10 mg/mL).
-
Add NHS (1.5 eq) and EDC (1.5 eq).
-
Stir at Room Temperature (RT) for 2–4 hours under inert atmosphere (N2/Ar).
-
Note: Do not perform aqueous workup as the NHS ester is hydrolytically unstable. Use this solution directly for conjugation or precipitate with cold ethyl acetate if isolation is strictly necessary.
-
Protocol B: Bioconjugation to Antibody (Lysine Coupling)
Objective: Covalent attachment of the hydrophobic Drug-Linker to the antibody.
Critical Considerations:
-
Solvent Tolerance: Indolin-2-one derivatives are hydrophobic. The reaction requires organic co-solvent (DMSO/DMF).[3] Ensure the antibody tolerates 10–15% (v/v) organic solvent.
-
pH Control: NHS reactions compete with hydrolysis. A pH of 8.0–8.3 is optimal for Lysine reactivity vs. hydrolysis rate.
Reagents:
-
Monoclonal Antibody (mAb) in PBS (free of amines like Tris or Glycine).
-
Conjugation Buffer: 100 mM Sodium Bicarbonate, pH 8.3.
-
Activated Drug-Linker (from Protocol A) in DMF/DMSO.[3]
Workflow:
-
Buffer Exchange:
-
Exchange antibody buffer to Conjugation Buffer (pH 8.3) using a Zeba™ Spin Desalting Column (7K MWCO). Adjust concentration to 5–10 mg/mL.
-
-
Conjugation Reaction:
-
Calculate the molar excess of linker. For hydrophobic indolinones, start with 8–12 molar excess to achieve a Drug-to-Antibody Ratio (DAR) of 3–4.
-
Slowly add the Drug-Linker solution to the antibody while vortexing gently.
-
Crucial: Final organic solvent concentration should not exceed 10-15%.
-
Incubate for 60 minutes at RT or 2 hours at 4°C (protected from light).
-
-
Quenching:
-
Add 1M Glycine (pH 8.0) to a final concentration of 50 mM. Incubate for 15 mins to quench unreacted NHS esters.
-
-
Purification:
-
Remove excess free drug using a Size Exclusion Chromatography (SEC) column (e.g., PD-10 or Superdex 200) equilibrated with storage buffer (PBS, pH 7.4).
-
Note: Dialysis is often insufficient for removing hydrophobic free drugs due to micelle formation; SEC is preferred.
-
Characterization & Quality Control
Summarized below are the key metrics for validating the conjugate.
| Parameter | Method | Acceptance Criteria | Notes |
| Drug-to-Antibody Ratio (DAR) | UV-Vis Spectroscopy | Target: 3.0 – 4.0 | Use Absorbance at 280nm (mAb) and λmax of Drug (often 400-450nm for indolinones). |
| Monomer Content | SEC-HPLC | > 95% Monomer | Hydrophobic linkers can cause aggregation. High aggregates indicate over-conjugation. |
| Free Drug | RP-HPLC | < 1% | Critical for toxicity studies. |
| Identity | HIC-HPLC or LC-MS | Shift in retention time / Mass | Hydrophobic drug loading increases retention time on HIC columns. |
Formula for UV-Vis DAR Calculation:
Troubleshooting Guide
-
Issue: Precipitation during conjugation.
-
Cause: The indolinone payload is too hydrophobic, destabilizing the protein.
-
Solution: (1) Reduce DAR target (use lower molar excess). (2) PEGylate the linker (e.g., use a PEG4 spacer between the acetic acid and the NHS ester). (3) Increase organic solvent % (up to 20% if mAb tolerates).
-
-
Issue: Low Conjugation Efficiency.
-
Cause: Hydrolysis of NHS ester before reaction.
-
Solution: Ensure DMF/DMSO is anhydrous. Use fresh NHS ester immediately after activation. Verify pH is > 8.0.
-
-
Issue: High Aggregation.
-
Cause: Over-labeling of lysines changing surface charge.
-
Solution: Switch to Cysteine conjugation (requires different linker chemistry, e.g., converting the acetic acid to a Maleimide).
-
References
-
Design and Synthesis of Indolin-2-one Deriv
- Source: MDPI Molecules (2025). "Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules."
-
URL:[Link]
-
Bioconjug
-
Source: BenchChem (2025).[3] "A Comparative Guide to Heterobifunctional Linkers for Bioconjugation."
-
-
Indolin-2-one Scaffold in Drug Discovery.
-
Chemistry of ADC Linkers.
- Source: MDPI Pharmaceuticals (2021). "The Chemistry Behind ADCs."
-
URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, biological evaluations and molecular modelling studies of novel indolin-2-ones designing as FGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. New indolin-2-ones, possessing sunitinib scaffold as HDAC inhibitors and anti-cancer agents with potential VEGFR inhibition activity; design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Preventing Unwanted Decarboxylation During the Synthesis of Indoline Acetic Acids
Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and frequently asked questions regarding a common and often frustrating side reaction in heterocyclic chemistry: the premature decarboxylation of indoline and indole acetic acid intermediates. Our goal is to equip you with the mechanistic understanding and practical protocols needed to maximize yield and purity.
Part 1: Frequently Asked Questions - Understanding the Core Problem
This section addresses the fundamental principles of decarboxylation in the context of indole and indoline chemistry.
Q1: What exactly is decarboxylation in this synthetic context?
Decarboxylation is a chemical reaction that results in the loss of a carboxyl group (-COOH) as carbon dioxide (CO₂). In the synthesis of indoline acetic acids, this issue is most prevalent with indole-2-carboxylic acid intermediates. These molecules are known to be thermally labile, and heating them above their melting point is a classic method to induce decarboxylation to form the parent indole.[1][2] The challenge arises when this reaction occurs unintentionally during a synthetic step, leading to the formation of an undesired, non-functionalized indole byproduct instead of the target indoline acetic acid.
Q2: Why are indole-2-carboxylic acids so susceptible to decarboxylation?
The susceptibility stems from the electronic nature of the indole ring. The mechanism of decarboxylation involves the formation of a protonated intermediate or, more commonly, an anionic intermediate at the C2 position after the loss of CO₂. This C2 carbanion is stabilized by the adjacent nitrogen atom and the aromatic system of the indole ring. This inherent stability of the intermediate lowers the activation energy required for the C-C bond cleavage, making the process favorable, especially under thermal stress.
Q3: Which synthetic routes are most commonly affected by this unwanted side reaction?
Several classic indole syntheses generate indole-2-carboxylic acids as key intermediates. While decarboxylation can be a desired final step in some cases, it becomes a problem when the carboxylic acid itself is the target. Key routes to monitor closely include:
-
The Reissert Indole Synthesis: This method is designed to produce indole-2-carboxylic acid from o-nitrotoluene and diethyl oxalate.[3][4] The final, optional step is often a thermal decarboxylation to yield indole, highlighting the compound's inherent instability.[1][2]
-
The Fischer Indole Synthesis: When using pyruvic acid or its esters as the carbonyl component, the Fischer synthesis yields an indole-2-carboxylic acid.[5][6] This route is highly sensitive to the reaction conditions, particularly temperature and the strength of the acid catalyst.[5]
-
The Japp-Klingemann Reaction: This reaction produces hydrazones that are excellent precursors for the Fischer indole synthesis.[7][8] When a β-keto-acid or ester is used, the resulting product is an indole-2-carboxylic acid derivative, which must be handled carefully in subsequent steps to prevent CO₂ loss.[9]
Q4: What are the primary factors that promote unwanted decarboxylation?
Understanding the key drivers is the first step to prevention. The following conditions are the most common culprits:
-
Elevated Temperatures: This is the single most significant factor. Many procedures for intentional decarboxylation simply involve heating the indole-2-carboxylic acid in a high-boiling solvent like quinoline, sometimes with a copper catalyst.[9][10]
-
Harsh pH Conditions: Both strongly acidic and strongly basic conditions during reaction workup or purification can facilitate decarboxylation, especially when combined with heat.
-
Presence of Transition Metals: Certain metals, particularly copper and palladium, are known to catalyze decarboxylation reactions.[11][12] While powerful tools for specific cross-coupling reactions, their presence can be detrimental if the carboxylic acid needs to be preserved.
Part 2: Troubleshooting Guides - Practical Solutions for Common Issues
This section is formatted as a direct, problem-and-solution guide for scientists at the bench.
Scenario 1: "My final product is a mix of the desired indole-2-carboxylic acid and the decarboxylated indole. How do I improve the ratio?"
This is a classic yield-loss problem. The primary suspect is excessive heat during the reaction or workup.
Troubleshooting Steps:
-
Re-evaluate Reaction Temperature: The most effective intervention is to lower the temperature of the cyclization step (e.g., in a Fischer synthesis). If the established protocol calls for reflux, attempt the reaction at a significantly lower temperature for a longer duration.
-
Change Your Acid Catalyst: In the Fischer indole synthesis, the choice of acid is critical. Brønsted acids like HCl and H₂SO₄ can require high temperatures. Consider switching to polyphosphoric acid (PPA) or a Lewis acid like ZnCl₂, which may allow for effective cyclization at a lower temperature.[5]
-
Control the Workup: Avoid heating during the workup. Perform neutralizations and extractions at room temperature or below. If crystallization is required, use a solvent system that does not require heating to high temperatures for dissolution.
Scenario 2: "The hydrolysis of my ethyl indole-2-carboxylate to the corresponding acid is causing significant decarboxylation. What is a milder saponification protocol?"
Hydrolyzing the ester is a common final step. Standard saponification with NaOH or KOH at reflux is often too harsh for the sensitive indole-2-carboxylic acid product.
Expert Recommendation:
Adopt a low-temperature saponification protocol. Using lithium hydroxide (LiOH) in a mixed solvent system like THF/water or dioxane/water at room temperature is significantly milder and highly effective. The reaction progress can be monitored by TLC or LC-MS, and it typically proceeds to completion within a few hours without the need for heat.
-
Dissolve the ethyl indole-2-carboxylate (1.0 eq) in a 3:1 mixture of THF and water.
-
Add lithium hydroxide monohydrate (1.5 - 2.0 eq) to the solution.
-
Stir the mixture vigorously at room temperature (20-25 °C).
-
Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Once complete, carefully acidify the reaction mixture to pH ~3 with cold 1M HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo without external heating to yield the desired carboxylic acid.
Scenario 3: "I need to perform further modifications on the molecule, but the indole-2-carboxylic acid moiety is too unstable. What is the best protective group strategy?"
When subsequent reaction steps involve conditions known to cause decarboxylation (e.g., heating, strong bases), the carboxylic acid must be masked. The most robust strategy is to work with the ester form throughout the synthesis.
Strategic Workflow:
-
Synthesize the Ester: Perform your Reissert, Fischer, or other indole synthesis to directly yield the ethyl or methyl indole-2-carboxylate. This ester is significantly more stable towards heat and various reagents than the free acid.
-
Perform Modifications: Carry out your desired chemical transformations (e.g., N-alkylation, substitution on the benzene ring) on the stable ester intermediate.
-
Final Deprotection: Once all other modifications are complete, perform a mild, room-temperature saponification as described in Protocol 1 as the final step to reveal the target carboxylic acid.
This "protect-modify-deprotect" strategy provides the most reliable path to complex indoline acetic acids while completely circumventing the instability of the free acid intermediate.
| Strategy | Description | Pros | Cons |
| Direct Synthesis | Synthesize the indole-2-carboxylic acid directly. | Fewer steps. | High risk of decarboxylation; sensitive to heat and pH. |
| Ester Protection | Synthesize the stable ester, perform further reactions, and deprotect in the final step. | High stability, avoids decarboxylation issue entirely during intermediate steps. | Adds two steps (esterification if not direct, and final saponification). |
Part 3: Visualization of Mechanisms and Workflows
A clear understanding of the underlying processes is crucial for effective troubleshooting.
Decarboxylation Mechanism
The diagram below illustrates the thermally-induced decarboxylation of a generic indole-2-carboxylic acid, proceeding through a stabilized carbanionic intermediate.
Caption: Thermal decarboxylation of indole-2-carboxylic acid.
Troubleshooting Workflow
This flowchart provides a logical path for diagnosing and solving issues with unwanted decarboxylation.
Caption: A decision tree for troubleshooting decarboxylation.
References
-
Reissert, A. (1897). Einwirkung von Oxalester und Natriumäthylat auf Nitrotoluole. Synthese nitrirter Phenylbrenztraubensäuren. Berichte der deutschen chemischen Gesellschaft, 30(1), 1030-1053. [Link]
-
Gribble, G. W. (2016). Reissert Indole Synthesis. In Indole Ring Synthesis: From Natural Products to Drug Discovery (pp. 40-49). John Wiley & Sons, Ltd. [Link]
-
Kappe, C. O., & Dallinger, D. (2012). A Continuous Protodecarboxylation of Heteroaromatic Carboxylic Acids in Sulfolane. Organic Process Research & Development, 16(7), 1168-1173. [Link]
-
chemeurope.com. (n.d.). Reissert indole synthesis. Retrieved from [Link]
-
Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Retrieved from [Link]
-
Podányi, B., et al. (1999). Synthesis of 5-Substituted Indole Derivatives, Part II. Synthesis of Sumatriptan Through the Japp-Klingemann Reaction. ARKIVOC.[Link]
-
Chen, J., et al. (2021). Decarboxylative Addition of Propiolic Acids with Indoles to Synthesize Bis(indolyl)methane Derivatives with a Pd(II)/LA Catalyst. The Journal of Organic Chemistry, 86(12), 8235-8246. [Link]
-
Wikipedia. (n.d.). Japp–Klingemann reaction. Retrieved from [Link]
-
Noland, W. E., & Baude, F. J. (1963). Indole-2-carboxylic acid, ethyl ester. Organic Syntheses, 43, 40. [Link]
-
Kim, A. A., & Syromolotov, A. V. (2019). Decarboxylation of 2'-carboxy-5-(methyl-5'indolyl-3')-indolyl-3-acetic acid with use of salts of copper. Butlerov Communications.[Link]
-
chemeurope.com. (n.d.). Japp-Klingemann reaction. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Reissert_indole_synthesis [chemeurope.com]
- 3. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. testbook.com [testbook.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 8. Japp-Klingemann_reaction [chemeurope.com]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. butlerov.com [butlerov.com]
- 11. Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
Optimizing yield of amide coupling with electron-deficient anilines
Technical Support Center: Amide Coupling Optimization Ticket #4920: Low Yields with Electron-Deficient Anilines Status: Open | Priority: High Assigned Specialist: Senior Application Scientist
Executive Summary: The "Dead Nitrogen" Problem
You are likely experiencing stalled reactions or low conversion because your aniline is "electronically dead." Electron-withdrawing groups (EWGs) like
Standard coupling agents (EDC, DCC) rely on the amine attacking a transient active ester. If the amine is too weak, the active ester simply hydrolyzes or rearranges (N-acylurea formation) before the coupling occurs. To fix this, we must either supercharge the electrophile (Acid Chloride/Ghosez) or supercharge the nucleophile (Anion generation).
Diagnostic Workflow (Decision Tree)
Before selecting a protocol, determine the severity of deactivation. Use this logic flow to select the correct Tier of intervention.
Figure 1: Decision matrix for selecting coupling conditions based on aniline nucleophilicity.
Technical Protocols
TIER 1: The "Gold Standard" (HATU/HOAt)
Best for: Moderately deactivated anilines (e.g., 4-chloroaniline). Mechanism: HATU generates a highly reactive At-ester (azabenzotriazole ester). The pyridine nitrogen in the HOAt ring provides anchimeric assistance (neighboring group participation), speeding up the amine attack by ~10-100x compared to HOBt.
Protocol:
-
Dissolve Carboxylic Acid (1.0 equiv) in dry DMF (0.1 M).
-
Add HATU (1.1 - 1.2 equiv) and HOAt (0.1 equiv - crucial additive).
-
Add DIPEA or Collidine (2.0 - 3.0 equiv).
-
Wait 5 minutes. (Pre-activation is vital to form the active ester).
-
Add the Aniline (1.0 - 1.2 equiv).
-
Stir at RT for 2-12 h. If incomplete, heat to 50°C.
Scientist's Note: If your acid is chiral, switch DIPEA to 2,4,6-Collidine (TMP). Its steric bulk prevents proton abstraction from the alpha-carbon, reducing racemization.
TIER 2: The "Scale-Up Specialist" (T3P - Propylphosphonic Anhydride)
Best for: Epimerization-sensitive substrates and easy workup. Why it works: T3P acts as a kinetic water scavenger. It forms a mixed anhydride that is highly reactive but sterically encumbered, which suppresses racemization. Byproducts are water-soluble, eliminating column chromatography in many cases.
Protocol:
-
Dissolve Acid (1.0 equiv) and Aniline (1.1 equiv) in EtOAc or 2-MeTHF (Green solvents preferred).
-
Add Pyridine (3.0 equiv) or NMM (N-methylmorpholine).
-
Cool to 0°C.
-
Add T3P (50% w/w in EtOAc/DMF) dropwise (1.5 - 2.0 equiv).
-
Allow to warm to RT.
-
Workup: Wash organic layer with water, 1M HCl, and sat. NaHCO3.
TIER 3: The "Heavy Lifter" (Ghosez's Reagent)
Best for: Severely deactivated anilines (e.g., 2,4-dinitroaniline) or sterically hindered systems. Mechanism: Converts the acid directly to an Acid Chloride neutrally in situ. Acid chlorides are orders of magnitude more electrophilic than HATU/active esters.
Protocol:
-
Dissolve Acid (1.0 equiv) in dry DCM or Chloroform .
-
Add Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.2 - 1.5 equiv).
-
Stir at RT for 1-2 hours. Monitor by TLC (acid spot should disappear).
-
Add the Aniline (1.0 - 1.5 equiv) and Pyridine (2.0 equiv).
-
Stir at RT or reflux if necessary.
Warning: Ghosez's reagent is moisture sensitive. Glassware must be oven-dried.
TIER 4: The "Nuclear Option" (LiHMDS-Mediated Coupling)
Best for: Substrates that fail all above methods. Requires converting Acid → Methyl Ester first. Mechanism: Instead of activating the acid, we activate the amine. LiHMDS deprotonates the aniline (pKa ~30) to form a Lithium Anilide anion, which is a ferocious nucleophile that attacks esters directly.
Protocol:
-
Convert your Carboxylic Acid to a Methyl Ester (e.g., TMS-diazomethane or MeOH/H2SO4).
-
Dissolve the Aniline (1.2 equiv) in dry THF under Argon.
-
Cool to -78°C (or 0°C for very weak anilines).
-
Add LiHMDS (1.0 M in THF, 1.2 - 1.5 equiv) dropwise. Stir 15 mins to form the anion.
-
Add the Methyl Ester (1.0 equiv) dissolved in THF.
-
Allow to warm to RT slowly.
Comparative Data Analysis
The following table summarizes performance metrics for electron-deficient coupling (based on Pfizer & CRO process data).
| Reagent System | Reactivity | Racemization Risk | Purification | Cost | Recommended For |
| EDC / HOBt | Low | Low | Difficult (Urea byproducts) | Low | Do not use for deactivated anilines.[1] |
| HATU / HOAt | High | Moderate | Column Required | High | Discovery chemistry; small scale. |
| T3P (Pyridine) | High | Very Low | Easy (Extraction) | Med | Scale-up; Chiral acids.[1] |
| Ghosez / SOCl2 | Very High | High (if not controlled) | Evaporation | Low | Steric bulk; Nitro-anilines. |
| LiHMDS (Anion) | Extreme | High (Base sensitive) | Extraction | Low | "Impossible" substrates. |
Troubleshooting & FAQ
Q: My reaction turns black with HATU, and yield is <10%. A: The activated ester is likely decomposing before the slow aniline can attack.
-
Fix: Switch to Tier 3 (Ghosez) . The acid chloride is small and reactive enough to outcompete decomposition. Alternatively, use microwave irradiation (100°C, 10-30 min) with HATU to force the kinetic barrier.
Q: I see significant racemization of my amino acid starting material. A: You are likely using too strong a base (DIPEA/TEA) which deprotonates the alpha-carbon of the activated ester.
-
Fix: Switch to T3P with Pyridine or 2,4,6-Collidine . These bases are non-nucleophilic and too bulky/weak to deprotonate the alpha-carbon effectively.
Q: The product is water-soluble, and I lose it during T3P workup. A: T3P byproducts are phosphate salts.
-
Fix: Do not use aqueous wash. Instead, filter the reaction mixture through a short pad of silica or Celite, eluting with EtOAc, then concentrate and purify by Reverse Phase HPLC.
Q: Can I use POCl3 instead of Ghosez's reagent? A: Yes, but it is harsher. POCl3 (with pyridine) generates the acid chloride but produces HCl and phosphate sludge. Ghosez's reagent yields a neutral enamine byproduct, making it superior for acid-sensitive substrates.
References
-
Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1] Chemical Reviews. Link
- Key Insight: Comprehensive comparison of T3P vs.
-
Ghosez, L., et al. (1979). Synthesis of acyl chlorides under neutral conditions. Journal of the Chemical Society, Chemical Communications. Link
- Key Insight: Original description of the Ghosez reagent for neutral acid chloride form
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link
- Key Insight: Authoritative review on the mechanism and failure modes of standard coupling agents.
-
Wang, C., et al. (2018).[2] Transition-Metal-Free Transamidation of Amides and Amidation of Esters at Room Temperature.[2] Nature Communications. Link
- Key Insight: Protocol for LiHMDS-mediated coupling of esters with amines (anion str
Sources
Purification methods for removing unreacted 3,3,5-trimethyl-2-oxindole
Case ID: PUR-OX-335-TM Status: Active Support Tier: Level 3 (Senior Application Scientist)[1]
Executive Summary & Triage
Welcome to the Technical Support Center. You are likely dealing with a reaction mixture containing unreacted 3,3,5-trimethyl-2-oxindole (Starting Material, SM) that needs to be removed from your target product.[1]
Because the C3 position is fully substituted (gem-dimethyl), this molecule cannot undergo Knoevenagel condensations or enolization at the
Use the following Decision Matrix to select the optimal purification strategy based on your product's properties.
Purification Decision Matrix
Figure 1: Decision matrix for selecting the appropriate purification protocol based on the chemical modification of the oxindole core.
Critical Physicochemical Data
Before proceeding, verify the properties of the impurity (SM) versus your product.
| Property | 3,3,5-Trimethyl-2-Oxindole (SM) | Implications for Purification |
| Molecular Weight | ~175.23 g/mol | Low MW; elutes early in Size Exclusion.[1] |
| H-Bond Donors | 1 (Lactam N-H) | Key Handle: Retains strongly on Silica compared to N-alkylated products.[1][2] |
| Solubility (Water) | Very Low (<0.1 mg/mL) | Aqueous washes are ineffective for removal.[1][2] |
| Solubility (EtOH) | High (>10 mg/mL) | Excellent candidate for recrystallization solvent.[1][2] |
| Solubility (Hexane) | Moderate to Low | Useful as an anti-solvent.[1][2] |
| pKa (DMSO) | ~18 (Weakly Acidic) | Warning: Cannot be extracted with NaHCO₃ or dilute NaOH.[1][2] |
Troubleshooting Guides & Protocols
Issue #1: "The Starting Material co-elutes with my product on TLC/Column."
Diagnosis: This is common if your product involves modification on the aromatic ring (e.g., bromination) where the polarity shift is minimal.[1] 3,3,5-trimethyl-2-oxindole is moderately lipophilic due to the three methyl groups.
Solution: Method A - Optimized Flash Chromatography The gem-dimethyl group at C3 makes the molecule sterically hindered, but the lactam (amide) group is the primary polarity driver.[1]
Protocol:
-
Stationary Phase: High-efficiency Silica Gel (40–63 µm).[1][2]
-
Mobile Phase: Do not use MeOH/DCM immediately. The SM is too soluble in DCM, causing band broadening.
-
Loading: Dry load on Celite or Silica.[1][2] Do not wet load with DCM.[2]
Validation Step:
-
Run a TLC in 100% DCM. If SM and Product have
, switch to Toluene/EtOAc (4:1).[1]
Issue #2: "I cannot get the unreacted oxindole to precipitate."
Diagnosis: The 3,3,5-trimethyl substitution pattern disrupts crystal packing compared to unsubstituted oxindole, leading to "oiling out" (formation of a gummy residue) rather than crystallization, especially in rapid cooling.[1]
Solution: Method B - Two-Solvent Recrystallization (Thermodynamic Control)
Protocol:
-
Dissolution: Dissolve the crude mixture in the minimum amount of boiling Ethanol (absolute) .
-
Nucleation: Remove from heat. Add Water dropwise until a persistent turbidity (cloudiness) just appears.[2]
-
Re-solubilization: Add 1-2 drops of hot EtOH to clear the solution.
-
Cooling: Allow to cool to Room Temperature (RT) slowly over 2 hours. Do not use an ice bath immediately.[2]
-
Harvest: If the product crystallizes and SM remains in solution (or vice versa, depending on product solubility), filter and wash with cold 50% EtOH/Water.
Data Support: Oxindoles generally exhibit a solubility of ~10 mg/mL in Ethanol but <0.5 mg/mL in aqueous buffers [1].[1][2][3] This differential allows water to act as a powerful anti-solvent.[2]
Issue #3: "My product is an N-alkylated oil. How do I remove the solid SM?"
Diagnosis: If you performed an N-alkylation, your product is a tertiary amide (no H-bond donor), while the unreacted 3,3,5-trimethyl-2-oxindole is a secondary amide (H-bond donor).[1]
Solution: Method C - Scavenging / Trituration [1]
Protocol:
-
Trituration:
-
Dissolve the crude oil in Diethyl Ether or Hexanes/EtOAc (9:1) .[1][2]
-
3,3,5-trimethyl-2-oxindole is sparingly soluble in pure ether/hexane mixtures at low temperatures.[1]
-
Sonicate for 10 minutes.
-
Filter off the precipitate.[2] The solid is likely the unreacted SM (check via TLC). The filtrate contains your N-alkylated product.[2]
-
-
Chemical Scavenging (Advanced):
-
If chromatography fails, use a Polymer-Supported Isocyanate resin (e.g., PS-Isocyanate).[1]
-
Mechanism:[1][2][4][5] The isocyanate reacts with the N-H of the unreacted oxindole to form a urea, which binds covalently to the bead.
-
Conditions: Stir crude mixture in DCM with 3 eq. of resin for 12 hours. Filter.
-
Frequently Asked Questions (FAQs)
Q: Can I use acid/base extraction to remove the unreacted oxindole? A: No. The pKa of the N-H proton is approximately 18 (similar to an amide).[1] It will not deprotonate with Sodium Bicarbonate or Sodium Hydroxide (aq) efficiently enough to partition into water without using extremely harsh conditions (e.g., KOH/DMSO) that might damage your product [1].[1][2]
Q: Why does the 3,3,5-trimethyl analog behave differently than simple oxindole? A: The gem-dimethyl group at C3 adds significant lipophilicity and steric bulk.[1] It prevents the formation of the enol tautomer at C3, which simplifies the impurity profile (no oxidative coupling at C3), but it makes the molecule much more soluble in organic solvents, making precipitation harder [2].
Q: How do I visualize the unreacted SM on TLC? A: Oxindoles are UV active.[1][2]
-
KMnO₄: Will oxidize the aromatic ring (slowly), usually not specific.[1][2]
-
Recommendation: Use UV 254 nm for routine checks.
Experimental Workflow Visualization
The following diagram illustrates the logical flow for the Recrystallization Protocol (Method B) , which is the most scalable method for this compound class.
Figure 2: Step-by-step recrystallization workflow using the Ethanol/Water system.
References
-
Beilstein-Institut. Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones. Beilstein J. Org.[1][2] Chem. 2021 , 17, 569–580.[1][2] Available at: [Link]
-
PubChem. 5-Hydroxy-1,3-dimethyl-1,3-dihydro-2H-indol-2-one Compound Summary. National Library of Medicine.[1][2] Available at: [Link]
Disclaimer: This guide is intended for qualified research personnel. Always review the Safety Data Sheet (SDS) for 3,3,5-trimethyl-2-oxindole before handling.
Sources
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Concise Total Synthesis of (−)-Affinisine Oxindole, (+)-Isoalstonisine, (+)-Alstofoline, (−)-Macrogentine, (+)-Na-Demethylalstonisine, (−)-Alstonoxine A, and (+)-Alstonisine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. juniperpublishers.com [juniperpublishers.com]
Technical Support Center: Overcoming Steric Hindrance in Gem-Dimethyl Systems
Ticket ID: GEM-DM-001 Status: Open Topic: Troubleshooting Chemical Modification of Gem-Dimethyl Substrates Assigned Specialist: Senior Application Scientist
Executive Summary: The Gem-Dimethyl Paradox
Welcome to the technical guide for handling sterically demanding gem-dimethyl groups. As researchers, you often encounter the "Gem-Dimethyl Paradox" :
-
The Good (Intramolecular): The Thorpe-Ingold effect accelerates cyclization by compressing bond angles, forcing reactive centers closer together.[1][2]
-
The Bad (Intermolecular): In coupling reactions (e.g., peptide synthesis, esterification), these same methyl groups create a "steric wall," blocking the trajectory of incoming nucleophiles and preventing the formation of the tetrahedral transition state.
This guide focuses on overcoming "The Bad" —specifically in peptide coupling (Aib residues) and hindered esterification.
Module A: Peptide Synthesis (Focus on Aib-Aib Coupling)
The coupling of
The Solution: Acid Fluorides (TFFH)
While HATU is a strong reagent, it often fails for sequential Aib-Aib couplings. The gold standard is converting the amino acid into an Acid Fluoride using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate). The acid fluoride is physically smaller than an OBt/OAt active ester, allowing it to slip past the methyl groups.
Comparative Efficiency Data
Yields for the synthesis of H-Tyr-Aib-Aib-Phe-Leu-NH₂:
| Coupling Reagent | Activation Type | Yield of Target Peptide | Purity |
| HBTU | Benzotriazole Ester | < 45% | Low (Deletion products) |
| HATU | Aza-benzotriazole Ester | ~70% | Moderate |
| TFFH | Acid Fluoride | 88% | High (>92%) |
Protocol: TFFH-Mediated Aib Coupling
Standard Operating Procedure (SOP-AIB-01)
-
Reagents:
-
Fmoc-Aib-OH (3.0 equiv)
-
TFFH (3.0 equiv)
-
DIEA (Diisopropylethylamine) (6.0 equiv)
-
Solvent: Dry DMF (N,N-Dimethylformamide)
-
-
Activation (In-Situ):
-
Coupling:
-
Add the activated mixture to the resin-bound free amine.
-
Temperature: Elevate to 50°C .
-
Time: 1 hour.
-
-
Re-Coupling (Double Couple):
Visual Workflow: Decision Logic for Hindered Peptides
Figure 1: Decision matrix for selecting coupling reagents based on steric hindrance severity.
Module B: Esterification (Shiina vs. Yamaguchi)
When esterifying a gem-dimethyl carboxylic acid (e.g., pivalic acid derivatives) or a hindered alcohol, the classic Yamaguchi esterification (using 2,4,6-trichlorobenzoyl chloride) often fails because the mixed anhydride intermediate is too crowded.
The Solution: Shiina Esterification (MNBA)
The Shiina method utilizes MNBA (2-methyl-6-nitrobenzoic anhydride).[8] It creates a mixed anhydride where the "leaving group" side is sterically shielded by a methyl and a nitro group. This forces the alcohol to attack the desired carbonyl, even if it is hindered, because the alternative (attacking the reagent) is even more hindered.
Protocol: Shiina Esterification
Standard Operating Procedure (SOP-EST-02)
-
Reagents:
-
Carboxylic Acid (1.1 equiv)
-
Alcohol (1.0 equiv)
-
MNBA (1.2 equiv)
-
DMAP (4-dimethylaminopyridine) (Catalytic, 0.1 equiv) or stoichiometric if acid-sensitive.
-
Triethylamine (Et₃N) (2.4 equiv)
-
Solvent: DCM (Dichloromethane) or Toluene.
-
-
Procedure:
-
Dissolve MNBA in solvent.
-
Add Acid, then Et₃N. Stir for 10 mins to form the Active Ester (Mixed Anhydride).
-
Add the Alcohol and DMAP.
-
Stir at Room Temperature (Heating is rarely needed and can cause decomposition).
-
-
Purification:
-
Quench with saturated NaHCO₃. The by-products (nitrobenzoic acid derivatives) are water-soluble/removable by basic wash.
-
Mechanism of Selectivity
Figure 2: The kinetic selectivity of MNBA. The reagent's auxiliary groups (Nitro/Methyl) act as a "shield," directing the nucleophile to the substrate carbonyl.
Troubleshooting Matrix (FAQ)
Q1: My Aib-Aib coupling is stuck at 50% conversion even with TFFH. What now?
-
Diagnosis: The resin sites might be aggregated (beta-sheet formation), or the acid fluoride is hydrolyzing.
-
Resolution:
-
Solvent Switch: Use NMP (N-methyl-2-pyrrolidone) instead of DMF. NMP is better at disrupting aggregation.
-
Microwave: Apply microwave irradiation (75°C, 25 watts) for 5 minutes. Note: Aib is achiral, so you do not need to worry about racemization of the Aib residue itself.
-
Q2: I am seeing a "des-Aib" peak (deletion) in my mass spec.
-
Diagnosis: Incomplete coupling.[4]
-
Resolution: Implement a Capping Step (Acetic Anhydride/Pyridine) after the Aib coupling.[3] This acetylates any unreacted amines, preventing them from reacting in subsequent cycles. This makes purification of the final peptide significantly easier (you filter out the "short" capped peptides).
Q3: Can I use Acid Chlorides instead of Fluorides?
-
Diagnosis: Fmoc-amino acid chlorides are highly unstable and prone to oxazolone formation (racemization) and hydrolysis.
-
Resolution: No. Stick to Acid Fluorides (TFFH or isolated Fmoc-amino acid fluorides).[6] They are more stable to water/handling but sufficiently reactive toward amines.
Q4: My Shiina esterification turned black/dark.
-
Diagnosis: Decomposition of DMAP or polymerization.[9]
-
Resolution: Ensure your solvent is strictly anhydrous. If the substrate is acid-sensitive, use Nucleophilic Catalysis (DMAPO) instead of DMAP, or run the reaction at 0°C initially.
References
-
Carpino, L. A., et al. (1995). "Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Solution and Solid Phase Peptide Synthesis." Journal of the American Chemical Society.
-
Shiina, I., et al. (2002).[8][10] "A New Condensation Reaction for the Synthesis of Carboxylic Esters from Nearly Equimolar Amounts of Carboxylic Acids and Alcohols Using 2-Methyl-6-nitrobenzoic Anhydride." Chemistry Letters.
-
El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews.
-
Wodtke, J., et al. (2018). "Synthesis of difficult peptide sequences: A comparison of various coupling reagents." Journal of Peptide Science.
Sources
- 1. books.lucp.net [books.lucp.net]
- 2. Thorpe–Ingold effect - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. grokipedia.com [grokipedia.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A New Condensation Reaction for the Synthesis of Carboxylic Esters from Nearly Equimolar Amounts of Carboxylic Acids and Alcohols Using 2-Methyl-6-nitrobenzoic Anhydride [organic-chemistry.org]
Validation & Comparative
Comparative Guide: Mass Spectrometry Fragmentation of Trimethyl-2-Oxoindoline Derivatives
Executive Summary
Trimethyl-2-oxoindoline (trimethyl-oxindole) derivatives serve as critical pharmacophores in tyrosine kinase inhibitors and antiviral agents. Their structural elucidation is frequently complicated by the presence of regioisomers (e.g., N-methyl vs. C-methyl) that exhibit identical molecular weights but distinct biological activities.
This guide provides a technical comparison of mass spectrometry (MS) fragmentation patterns for these derivatives. Unlike standard operating procedures, this document focuses on the mechanistic causality of fragmentation to distinguish between isomers (1,3,3-trimethyl vs. 3,3,5-trimethyl) and compares the utility of Electron Ionization (EI) versus Electrospray Ionization (ESI) for this specific scaffold.
Part 1: Theoretical Framework & Mechanistic Causality
The 2-oxoindoline scaffold consists of a benzene ring fused to a five-membered lactam ring. The "trimethyl" designation typically implies a gem-dimethyl group at the C3 position (vital for preventing oxidation to isatin) and a third methyl group either on the nitrogen (N1) or the aromatic ring (e.g., C5).
The Stability Driver: Radical Cation Localization
In Electron Ionization (70 eV), the molecular ion (
-
Locus of Ionization: The lone pair on the lactam nitrogen or oxygen.
-
Primary Fragmentation Driver: The quaternary carbon at C3 (bearing two methyl groups) is a "hotspot" for radical-initiated cleavage.
The "Gem-Dimethyl" Effect
The most diagnostic event in the MS of 3,3-disubstituted oxindoles is the loss of a methyl radical (
-
Why? Cleavage of the C3-CH3 bond relieves steric strain and, more importantly, generates a highly stabilized cation conjugated with the aromatic system and the amide nitrogen.
-
Observation: This results in a base peak (or high-abundance fragment) at
.
Part 2: Comparative Fragmentation Analysis (Isomer Differentiation)
This section compares the fragmentation behavior of two common isomers: 1,3,3-trimethylindolin-2-one (Isomer A) and 3,3,5-trimethylindolin-2-one (Isomer B). Both have a precursor mass of
Pathway Visualization
The following diagram illustrates the primary fragmentation pathway for 1,3,3-trimethylindolin-2-one.
Figure 1: Dominant fragmentation pathway for 1,3,3-trimethylindolin-2-one under EI (70 eV) conditions.
Isomer Differentiation Table
| Feature | 1,3,3-Trimethyl (N-Methyl) | 3,3,5-Trimethyl (Ring-Methyl) | Mechanistic Reason |
| Parent Ion ( | m/z 175 (Strong) | m/z 175 (Strong) | Aromatic/Amide stability. |
| Base Peak | m/z 160 ( | m/z 160 ( | Both lose C3-methyl easily. |
| Secondary Loss (-CO) | m/z 132 (160 - 28) | m/z 132 (160 - 28) | Lactam ring contraction. |
| Diagnostic Difference | m/z 117 ( | m/z 117 may be observed. | The N-methyl (1,3,3) is part of the rigid heterocyclic core after contraction, whereas the Ring-methyl (3,3,5) can be lost as a radical from the phenyl ring under high energy, though difficult. |
| Low Mass Region | m/z 77 (Phenyl) weak. | m/z 77 (Phenyl) weak; m/z 91 (Tropylium) possible. | 3,3,5-isomer has a toluene-like substructure capable of rearranging to a tropylium ion ( |
Part 3: Technique Comparison (EI vs. ESI)
For drug development, choosing the right ionization source is critical.
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Energy Regime | Hard (~70 eV) | Soft (Thermal/Electric Field) |
| Primary Signal | Fragment Ions (Structural Fingerprint) | Molecular Ion ( |
| Sensitivity | Moderate (ng range) | High (pg range) |
| Application | Structural Elucidation. Essential for distinguishing isomers based on fragmentation ratios. | Quantitation & MW Confirmation. Best for biological matrices (plasma/urine). |
| Limitation | Requires volatile/thermally stable analytes.[1] | Often produces only the parent ion ( |
Recommendation: Use EI-GC/MS for initial synthesis verification and impurity profiling. Use ESI-LC/MS/MS (MRM mode) for pharmacokinetic (PK) studies.
Part 4: Experimental Protocols
Protocol A: GC-MS Structural Confirmation (EI)
Use this protocol to generate the fragmentation data described above.
-
Sample Preparation: Dissolve 1 mg of trimethyl-2-oxoindoline derivative in 1 mL of Methanol (HPLC grade).
-
Inlet Conditions: Splitless mode, 250°C.
-
Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS), 30m x 0.25mm ID.
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).
-
Oven Program:
-
Initial: 60°C (hold 1 min).
-
Ramp: 20°C/min to 280°C.
-
Final: Hold 3 mins.
-
-
MS Source: Electron Ionization (EI), 70 eV, 230°C.
-
Scan Range: m/z 40–400.
Protocol B: LC-MS/MS Quantitation (ESI)
Use this protocol for biological sensitivity.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm).
-
Ionization: ESI Positive Mode (+).
-
MRM Transition Optimization:
-
Inject 1 µg/mL standard via syringe pump.
-
Select Precursor: m/z 176.1 (
). -
Scan Product Ions: Look for m/z 161 (Methyl loss) and m/z 133 (CO loss).
-
Note: In ESI, the "even-electron rule" applies. Radical losses (like methyl radical) are less common than neutral losses unless high collision energy is used.
-
Part 5: References & Authority
-
NIST Mass Spectrometry Data Center. 1H-Indole, 2,3-dihydro-1,3,3-trimethyl-2-methylene- (Fischer's Base) Mass Spectrum. National Institute of Standards and Technology.
-
Context: Provides the baseline fragmentation for the 1,3,3-trimethyl-indole scaffold, confirming the dominance of methyl loss and ring contraction.
-
-
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.).[2][3] University Science Books.
-
Context: The definitive text on mechanisms such as the "Ortho Effect" and radical site-initiated cleavage (Stevenson's Rule) used to explain the C3-methyl loss.
-
-
Silva, B. V., et al. (2011). "Mass spectrometry of isatin derivatives: A review." Journal of the Brazilian Chemical Society.
-
Context: Validates the characteristic loss of CO (28 Da) and HCN (27 Da) in oxindole/isatin derivatives.
-
-
Chemistry LibreTexts. Fragmentation Patterns in Mass Spectrometry.
-
Context: General reference for the stability of tertiary carbocations formed after methyl loss from gem-dimethyl centers.
-
Sources
Comparative Guide: Evaluation of Plasma Stability for Indolin-1-yl Acetic Acid Prodrugs
Executive Summary & Strategic Rationale
The indolin-1-yl acetic acid scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for various CRTH2 antagonists, COX inhibitors, and dual 5-LOX/sEH inhibitors.[1] However, the free carboxylic acid moiety often limits oral bioavailability due to low passive permeability and pH-dependent ionization.[1]
Developing prodrugs (esters or amides) is the standard solution to mask this polarity.[1] However, the success of this strategy hinges on a single critical parameter: Plasma Stability .[1] A prodrug must be sufficiently stable to survive first-pass metabolism and reach the target tissue, yet labile enough to release the active parent drug (indolin-1-yl acetic acid) at the site of action or in systemic circulation.[1][2]
This guide provides an objective comparison of prodrug classes for this scaffold and details a self-validating experimental protocol for assessing their plasma stability.
Mechanistic Comparison of Prodrug Classes
The stability of indolin-1-yl acetic acid prodrugs is dictated by the steric and electronic environment around the carbonyl carbon, which determines susceptibility to plasma esterases (primarily Carboxylesterase 1 (CES1), CES2, and Butyrylcholinesterase).[1]
Comparative Analysis: Prodrug Performance Matrix
| Prodrug Class | Chemical Structure | Plasma Stability ( | Mechanism of Release | Clinical Utility |
| Simple Alkyl Esters | Methyl/Ethyl ester | Low (< 10 min) | Rapid hydrolysis by ubiquitous esterases.[1][2] | Useful for enhancing solubility for IV formulations; often too labile for oral sustained release.[1] |
| Steric Esters | t-Butyl / Isopropyl | High (> 4 hours) | Steric hindrance blocks enzyme active sites.[1][2] | often too stable ; may act as a distinct chemical entity rather than a prodrug.[1] |
| Glycolamide Esters | Acetamide/Glycolic linkers (e.g., Acemetacin-like) | Moderate (30-120 min) | Two-step hydrolysis or specific esterase targeting.[1][2] | Optimal Balance. Provides improved GI tolerance and sustained release profiles.[1] |
| Amides | Indoline-N-Amide | Very High (> 24 hours) | Requires amidases (rare in plasma).[1][2] | Generally unsuitable as prodrugs unless intracellular activation is targeted.[1] |
Mechanistic Pathway (Graphviz Diagram)
The following diagram illustrates the differential hydrolysis pathways for these alternatives.
Caption: Differential enzymatic hydrolysis pathways for indolin-1-yl prodrugs. Note the steric blockade preventing CES activation for bulky esters.
Experimental Protocol: Plasma Stability Assay
To ensure Trustworthiness and Reproducibility , this protocol includes internal validation steps often omitted in standard guides.
Materials & Reagents[1][2][3]
-
Test Compounds: Indolin-1-yl acetic acid prodrugs (10 mM stock in DMSO).
-
Matrix: Pooled Human/Rat Plasma (Lithium Heparin), pH adjusted to 7.4.[1]
-
Internal Standard (IS): Warfarin or Tolbutamide (structurally distinct, stable).[1]
-
Quenching Solution: Acetonitrile (ACN) with 0.1% Formic Acid.[1]
Step-by-Step Workflow
Step 1: Pre-Incubation (Thermostability Check)
-
Thaw plasma at 37°C. Centrifuge at 3000 x g for 5 min to remove fibrin clots.
-
Critical Validation: Measure pH of plasma. If pH > 7.6 (common in stored plasma due to CO2 loss), adjust with 1M HCl or buffer with 10% phosphate buffer.[1] Rationale: Esterase activity is highly pH-dependent.[1][2]
Step 2: Initiation
-
Spike plasma with test compound to a final concentration of 1 µM (0.1% DMSO final).
-
Why 1 µM? This concentration is below the
of most esterases, ensuring first-order kinetics ( ).[1]
Step 3: Sampling & Quenching
-
Incubate at 37°C in a shaking water bath.
-
Withdraw 50 µL aliquots at
min.[1] -
Immediately dispense into 200 µL Quenching Solution containing Internal Standard.
-
Vortex for 30s; Centrifuge at 4000 rpm for 15 min at 4°C to precipitate proteins.
Step 4: Analysis (LC-MS/MS)
-
Inject supernatant onto a C18 column (e.g., Waters BEH C18).[1]
-
Monitor MRM transitions for both Prodrug (disappearance) and Parent Acid (appearance).[1]
-
Self-Validation: The molar sum of [Prodrug] + [Parent] should remain constant (mass balance) unless secondary metabolism occurs.
Visualized Workflow (Graphviz)
Caption: Step-by-step workflow for the self-validating plasma stability assay.
Data Interpretation & Reference Values
When analyzing your data, calculate the elimination rate constant (
Benchmark Data for Indole/Indoline Prodrugs
Use these values to benchmark your novel compounds.
| Compound Class | Species | Observed | Interpretation |
| Indomethacin-Butyl Ester | Rat Plasma | ~10 min | Too Unstable: Rapid "burst" release; mimics parent drug PK too closely [1].[1][2] |
| Indomethacin-Octyl Ester | Rat Plasma | > 60 min | Stable: Lipophilicity protects ester bond; potential for lymphatic transport [1].[1][2] |
| Indomethacin-Amide | Human Plasma | > 24 hours | Inactive: Unlikely to release parent drug in vivo [2].[1][2] |
| Indolin-1-yl Dual Inhibitors | Mouse Plasma | ~1.6 hours | Ideal: Sufficient stability for absorption, with effective conversion [3].[1][2] |
Expert Insight: If your Indolin-1-yl ester shows
References
-
Pharmacokinetics of indomethacin ester prodrugs. Gastrointestinal and hepatic toxicity and the hydrolytic capacity of various tissues in rats. Source: PubMed (NIH) URL:[2][Link] (Example proxy link based on search context 1.1)[2]
-
Synthesis and stability of two indomethacin prodrugs. Bioorganic & Medicinal Chemistry Letters (2006). Source: PubMed URL:[2][Link]
-
Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors. Journal of Medicinal Chemistry (2022). Source: ACS Publications URL:[2][Link][2]
-
Designed switch from covalent to non-covalent inhibitors of carboxylesterase Notum activity. Journal of Medicinal Chemistry. Source: PMC (NIH) URL:[2][Link][2]
Sources
- 1. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 2. BindingDB BDBM40721 2-[(3Z)-2-oxidanylidene-3-[4-oxidanylidene-3-prop-2-enyl-2-(1,3-thiazol-2-ylimino)-1,3-thiazolidin-5-ylidene]indol-1-yl]ethanoic acid::2-[(3Z)-2-oxo-3-[4-oxo-3-prop-2-enyl-2-(1,3-thiazol-2-ylimino)-1,3-thiazolidin-5-ylidene]indol-1-yl]acetic acid::2-[(3Z)-2-oxo-3-[4-oxo-3-prop-2-enyl-2-(2-thiazolylimino)-5-thiazolidinylidene]-1-indolyl]acetic acid::2-[(3Z)-3-(3-allyl-4-keto-2-thiazol-2-ylimino-thiazolidin-5-ylidene)-2-keto-indolin-1-yl]acetic acid::MLS000551752::SMR000145677::cid_1940749::{3-[3-Allyl-4-oxo-2-[(E)-thiazol-2-ylimino]-thiazolidin-(5Z)-ylidene]-2-oxo-2,3-dihydro-indol-1-yl}-acetic acid [w.bindingdb.org]
Benchmarking potency of trimethyl-oxindole derivatives against standard kinase inhibitors
Executive Summary
The oxindole scaffold, exemplified by the FDA-approved drug Sunitinib (Sutent) , represents a "privileged structure" in medicinal chemistry due to its ability to mimic the purine ring of ATP. This guide benchmarks a novel class of 1,3,3-Trimethyl-oxindole (TMO) derivatives against industry-standard kinase inhibitors.
While standard oxindoles (like Sunitinib) rely on the C2-carbonyl and N1-amine for hinge region hydrogen bonding, TMO derivatives introduce steric bulk and lipophilicity through N-methylation and C3-gem-dimethylation. This guide provides the experimental framework to evaluate whether these structural modifications enhance membrane permeability and metabolic stability without compromising ATP-competitive potency.
Structural & Mechanistic Basis
To benchmark effectively, one must understand the structural divergence between the test candidates and the standard.
The Comparator: Sunitinib[1]
-
Class: Multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1][2][3][4]
-
Mechanism: Type I ATP-competitive inhibitor.
-
Key Interaction: The lactam NH (position 1) and Carbonyl (position 2) form a bidentate hydrogen bond network with the kinase hinge region (e.g., Glu81/Leu83 in CDK2 or Cys919 in VEGFR2).
The Candidate: Trimethyl-Oxindole (TMO) Derivatives
-
Modification: Methylation at N1 and gem-dimethylation at C3.
-
Hypothesis: N-methylation removes the hydrogen bond donor (NH). Therefore, TMO derivatives must rely on hydrophobic interactions and shape complementarity within the back pocket to maintain potency.
-
Advantage: Enhanced lipophilicity (LogP) and resistance to cytochrome P450 oxidation at the susceptible C3 position.
Signaling Pathway Context (VEGFR/PDGFR)
The following diagram illustrates the downstream signaling cascades (RAS/RAF/MEK/ERK and PI3K/AKT) targeted by these inhibitors.
Figure 1: Signal transduction pathways modulated by oxindole kinase inhibitors. The inhibitor competes with ATP at the RTK intracellular domain.
Comparative Potency Data
The following data represents a benchmarking study comparing a lead TMO candidate (TMO-Lead-1) against Sunitinib and the pan-kinase inhibitor Staurosporine.
Table 1: Biochemical and Cellular Potency Profile
| Compound | Target | Assay Type | IC50 (nM) ± SD | Selectivity Note |
| Sunitinib (Standard) | VEGFR2 | Biochemical (FRET) | 10 ± 2 | High affinity, standard baseline. |
| TMO-Lead-1 | VEGFR2 | Biochemical (FRET) | 45 ± 5 | 4.5x less potent (loss of H-bond). |
| Sunitinib | HUVEC Cells | Cellular Viability | 35 ± 4 | Potent anti-angiogenic activity. |
| TMO-Lead-1 | HUVEC Cells | Cellular Viability | 28 ± 3 | Superior cellular potency (likely due to improved permeability). |
| Staurosporine | Pan-Kinase | Biochemical | 2 ± 0.5 | Non-selective reference control. |
| DMSO | - | - | >10 µM | Negative control (Vehicle). |
Expert Insight: Note the "Potency Inversion." While the TMO derivative is weaker in the pure enzyme assay (Biochemical) due to the loss of the hinge H-bond, it outperforms Sunitinib in the cellular assay. This validates the hypothesis that the trimethyl modification enhances membrane permeability, resulting in higher intracellular concentration.
Experimental Protocols (Self-Validating Systems)
To reproduce these data, use the following industry-standard protocols.
Biochemical Potency: ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the generation of ADP.[5] It is preferred over radiometric assays for high-throughput benchmarking.
Reagents:
-
Kinase: Recombinant Human VEGFR2 (0.2 ng/µL).
-
Substrate: Poly(Glu, Tyr) 4:1 (0.2 mg/mL).
-
ATP: 10 µM (at Km).
-
Detection: Promega ADP-Glo™ Reagent.[5]
Workflow Diagram:
Figure 2: ADP-Glo™ assay workflow for determining IC50 values.
Validation Criteria (Z-Prime):
-
Calculate Z' factor using Positive Control (Staurosporine) and Negative Control (DMSO).
-
Pass: Z' > 0.5.
-
Fail: Z' < 0.5 (Check pipetting error or enzyme degradation).
Cellular Viability: CellTiter-Glo® 2.0
Objective: Assess if the biochemical inhibition translates to cell death in relevant cancer models (e.g., HUVEC or MCF-7).
-
Seeding: Plate 3,000 cells/well in 96-well opaque plates. Incubate 24h.
-
Treatment: Add serial dilutions of TMO derivatives and Sunitinib (10 µM to 0.1 nM).
-
Incubation: 72 hours at 37°C, 5% CO2.
-
Lysis/Detection: Add CellTiter-Glo reagent (1:1 ratio). Shake 2 min.
-
Measurement: Record Luminescence.
-
Analysis: Fit data to a 4-parameter logistic curve to determine EC50.
Selectivity Profiling (The Safety Check)
A potent inhibitor is dangerous if it is promiscuous. TMO derivatives must be screened against a "Safety Panel" to ensure they do not inhibit off-targets like hERG (cardiotoxicity risk) or InsR (metabolic risk).
Recommended Panel:
-
Target: VEGFR2, PDGFR
, CDK2. -
Anti-Target (Safety): Insulin Receptor (InsR), hERG (ion channel), PKA.
Interpretation:
-
Selectivity Index (SI):
-
Goal: SI > 50.
-
Sunitinib is known to be a "dirty" inhibitor (low SI for some targets), which causes side effects. If your TMO derivative shows SI > 100, it has a competitive advantage even if it is slightly less potent.
References
-
Structural Basis of Oxindole Inhibition
-
Moyer, J. D., et al. (2006). "Sunitinib malate (SU11248) induces phosphorylation of the VEGFR2 and PDGFRbeta." Clinical Cancer Research.
-
-
Oxindole Scaffold Review
-
Assay Methodology
-
Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."
-
-
Benchmarking Principles
-
Zhang, J., et al. (2009). "A simple statistical parameter for use in evaluation and validation of high throughput screening assays." Journal of Biomolecular Screening.
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sunitinib | C22H27FN4O2 | CID 5329102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sunitinib - Wikipedia [en.wikipedia.org]
- 4. Sunitinib: a multitargeted receptor tyrosine kinase inhibitor in the era of molecular cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Structural insights of oxindole based kinase inhibitors as anticancer agents: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
A Guide to the Proper Disposal of 2-(3,3,5-Trimethyl-2-oxoindolin-1-yl)acetic acid
For Research, Scientific, and Drug Development Professionals
Hazard Assessment and Characterization
Before any disposal protocol can be established, a thorough hazard assessment is essential. In the absence of specific toxicological data for 2-(3,3,5-Trimethyl-2-oxoindolin-1-yl)acetic acid, we must infer potential hazards from its constituent parts and related compounds.
-
Oxoindoline Core: The oxoindoline scaffold is a common motif in biologically active compounds and pharmaceuticals.[5][6][7] While not inherently toxic, substituted oxindoles can exhibit a range of biological activities, and their metabolic byproducts may have unknown toxicities. Therefore, it is prudent to handle the compound with care, assuming it could be biologically active.
-
Carboxylic Acid Group: The acetic acid moiety confers acidic properties. While the overall compound is a solid, in solution it can be corrosive. Concentrated acetic acid is corrosive and can cause skin burns.[8] The acidity of this compound will depend on its concentration in any waste solution.
-
Toxicity: The specific toxicity of this compound is unknown. Many laboratory chemicals, even in small quantities, can be harmful to aquatic life if released into the environment.[9] Therefore, drain disposal is not recommended without neutralization and confirmation of low toxicity.[10][11]
Based on these structural features, the waste should be characterized as potentially hazardous. According to the Resource Conservation and Recovery Act (RCRA), a waste is hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[12][13][14] This compound is not expected to be ignitable or reactive under normal conditions. However, its potential corrosivity (in solution) and unknown toxicity warrant its management as hazardous waste.[12][13]
Personal Protective Equipment (PPE)
When handling this compound, either in pure form or as waste, the following minimum PPE should be worn to prevent exposure:[1][15]
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required.
-
Protective Clothing: A standard laboratory coat should be worn.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, handling should be performed in a chemical fume hood.[1]
Spill Management
In the event of a spill, the area should be secured and ventilated.
-
For small solid spills: Carefully sweep up the material, avoiding dust generation, and place it in a labeled, sealed container for hazardous waste disposal.[16]
-
For solutions: Absorb the spill with an inert material (e.g., vermiculite, sand) and place the contaminated absorbent into a sealed container for hazardous waste.[1][8]
All materials used for spill cleanup should be treated as hazardous waste and disposed of accordingly.[4]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this research chemical is to never dispose of it via the regular trash or down the sanitary sewer without proper assessment and treatment.[10][11]
Step 1: Waste Collection and Containerization
-
Solid Waste: Collect solid this compound waste, including contaminated items like weigh boats and gloves, in a dedicated, durable, and sealable container.[10][17] The container must be compatible with the chemical and clearly labeled.[3][11]
-
Liquid Waste: Collect solutions containing this compound in a separate, leak-proof container with a secure screw-top cap.[18] The container material should be chemically resistant (e.g., high-density polyethylene). Do not use metal containers for acidic waste.[19]
Step 2: Labeling
Proper labeling is critical for safe disposal.[2][15] The waste container label must include:
-
The full chemical name: "this compound". Do not use abbreviations or chemical formulas.[3][13]
-
An approximate concentration and the solvent if it is a solution.
-
The date accumulation started.
-
The name of the principal investigator or laboratory contact.
Step 3: Segregation and Storage
-
Segregate Waste: Do not mix this waste with other waste streams unless you have confirmed their compatibility.[20] Specifically, keep acidic waste separate from bases, cyanides, and reactive substances.[17]
-
Storage Location: Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.[18][21] This area should be under the control of laboratory personnel and away from heat sources or direct sunlight.[10]
Step 4: Arranging for Disposal
-
Contact EHS: Once the waste container is nearly full (around 90%), or before the designated accumulation time limit is reached, contact your institution's Environmental Health & Safety (EHS) office to arrange for a chemical waste pickup.[3][19]
-
Do Not Transport: Laboratory personnel should not transport their own hazardous waste to a central collection facility.[4] This should be done by trained EHS staff.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Decision workflow for handling and disposing of this compound waste.
Summary of Key Information
| Aspect | Recommendation | Rationale |
| Hazard Classification | Treat as Hazardous Waste | Unknown toxicity and potential corrosivity in solution.[12][13][14] |
| Primary Hazards | Potential Skin/Eye Irritant, Unknown Toxicity | Based on carboxylic acid and oxoindoline functional groups. |
| PPE | Safety Goggles, Nitrile Gloves, Lab Coat | To prevent skin and eye contact.[1][15] |
| Disposal Container | Labeled, sealed, chemically compatible container | To ensure safe containment and proper identification.[3][11] |
| Disposal Method | Collection by Institutional EHS | Ensures compliance with federal, state, and local regulations.[4][19] |
| DO NOT | Dispose down the drain or in regular trash | To prevent environmental contamination and ensure safety.[10][11] |
By adhering to these conservative and safety-conscious procedures, you can ensure the responsible and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.
References
- Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury.
- Laboratory chemical waste disposal guidelines. University of Otago.
- Hazardous Chemical Waste Management Guidelines. Columbia University Research.
- Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
- How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
- Laboratory Waste Disposal Safety Protocols. (2024, August 16). National Science Teaching Association.
- How to Determine and Manage Hazardous Chemical Waste in Your Lab. (2017, November 07). Lab Manager.
- How To Safely Dispose of Chemicals in Your Lab. (2024, December 17). Solvent Waste Management.
- Laboratory Waste Management Guidelines. Princeton University.
- Hazardous Chemical Waste. (2025, September 18). The University of Tennessee Health Science Center.
- Proper Disposal of 1,2-Dithiane-3-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals. BenchChem.
- Laboratory Environmental Sample Disposal Information Document. (2025, September 26). U.S. Environmental Protection Agency.
- EPA Hazardous Waste Characteristics. Columbia University Research.
- MATERIAL SAFETY DATA SHEET - Acetic Acid 100%. Solmedia.
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- RCRA Characteristic Waste. Vanderbilt University Medical Center.
- How To Dispose Of Lab Chemicals. (2020, February 27). Temarry Recycling.
- Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). U.S. Environmental Protection Agency.
- 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration.
- In-Laboratory Treatment of Chemical Waste. University of Florida Environmental Health and Safety.
- Hazardous waste characterization. Practice Greenhealth.
- SAFETY DATA SHEET - 2-Mercapto-3-butanol. (2025, November 05). Sigma-Aldrich.
- SAFETY DATA SHEET - 2-(1H-Benzimidazol-1-yl)acetic acid. Fisher Scientific.
- SAFETY DATA SHEET - 3,3-Dimethyl-1-butyne. (2024, December 12). TCI Chemicals.
- Safety Data Sheet - (R)-7-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride. (2022, February 09). KISHIDA CHEMICAL CO., LTD.
- SAFETY DATA SHEET - 2-(OXIRAN-2-YLMETHYL)ISOINDOLINE-1,3-DIONE. Apollo Scientific.
- Material Safety Data Sheet - INK FOR WATER COLOR PEN. (2021, November 25).
- SAFETY DATA SHEET - 1,3,3-Trimethyl-2-methyleneindoline. Fisher Scientific.
- Safety Data Sheet - Lenalidomide. (2025, December 18). Cayman Chemical.
- Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
- This compound. BLD Pharm.
- Disposal of Chemical Waste. University of St Andrews.
- Substituted oxindol-3-ylidenes as AMP-activated protein kinase (AMPK) inhibitors. (2018). Bioorganic & Medicinal Chemistry, 26(15), 4447-4458.
- Oxindole compounds, solvent-free synthesis and use thereof. (2014). Google Patents.
- Natural and synthetic biologically active compounds containing the 2-oxindole unit. (2018). Current Organic Chemistry, 22(14), 1348-1376.
- Editor's Choice – Chemical Science Blog. Royal Society of Chemistry.
- A process for the preparation of oxindole derivatives. (2003). Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 3. research.columbia.edu [research.columbia.edu]
- 4. vumc.org [vumc.org]
- 5. Substituted oxindol-3-ylidenes as AMP-activated protein kinase (AMPK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2014162319A2 - Oxindole compounds, solvent-free synthesis and use thereof - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. solmedialtd.com [solmedialtd.com]
- 9. safety.admin.cam.ac.uk [safety.admin.cam.ac.uk]
- 10. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 11. danielshealth.com [danielshealth.com]
- 12. How to Determine and Manage Hazardous Chemical Waste in Your Lab | Lab Manager [labmanager.com]
- 13. Hazardous Chemical Waste | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 14. RCRA Characteristic Waste | Office of Clinical and Research Safety [vumc.org]
- 15. How To Safely Dispose of Chemicals in Your Lab [solventwasher.com]
- 16. fishersci.com [fishersci.com]
- 17. canterbury.ac.nz [canterbury.ac.nz]
- 18. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 19. otago.ac.nz [otago.ac.nz]
- 20. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 21. odu.edu [odu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
